AZD-2207
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
866598-45-0 |
|---|---|
分子式 |
C25H25Cl2F3N4O4S |
分子量 |
605.5 g/mol |
IUPAC名 |
[4-[2-(2,4-dichlorophenyl)-5-methyl-4-(piperidin-1-ylcarbamoyl)imidazol-1-yl]phenyl] 3,3,3-trifluoropropane-1-sulfonate |
InChI |
InChI=1S/C25H25Cl2F3N4O4S/c1-16-22(24(35)32-33-12-3-2-4-13-33)31-23(20-10-5-17(26)15-21(20)27)34(16)18-6-8-19(9-7-18)38-39(36,37)14-11-25(28,29)30/h5-10,15H,2-4,11-14H2,1H3,(H,32,35) |
InChIキー |
NHIXRYPUVCFFAF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(N1C2=CC=C(C=C2)OS(=O)(=O)CCC(F)(F)F)C3=C(C=C(C=C3)Cl)Cl)C(=O)NN4CCCCC4 |
製品の起源 |
United States |
Foundational & Exploratory
The Core In Vitro Mechanism of AZD-2207 (Olaparib): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-2207, widely known as Olaparib (AZD2281), is a potent, orally bioavailable inhibitor of the poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1][2] These enzymes are critical components of the cellular DNA damage response (DDR) network, playing a central role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Olaparib's mechanism of action exploits the concept of synthetic lethality, a genetic interaction where the co-occurrence of two or more genetic events leads to cell death, while a single event alone is viable. This principle makes Olaparib particularly effective in cancers with pre-existing defects in homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway, most notably those with mutations in the BRCA1 or BRCA2 genes.
Core Mechanism of Action: PARP Inhibition and Synthetic Lethality
The primary in vitro mechanism of action of Olaparib revolves around two key processes: the catalytic inhibition of PARP enzymes and the trapping of PARP-DNA complexes.
-
Catalytic Inhibition of PARP: Olaparib competitively binds to the nicotinamide adenine dinucleotide (NAD+) binding site of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition disrupts the recruitment of downstream DNA repair factors to the site of SSBs, leading to their accumulation.
-
PARP-DNA Trapping: Beyond enzymatic inhibition, Olaparib traps PARP1 and PARP2 on the DNA at the site of damage. This creates a cytotoxic DNA-lesion complex that is more toxic than the unrepaired SSB alone. These trapped complexes stall and collapse replication forks during S-phase, leading to the formation of highly toxic DSBs.
In normal, healthy cells, these resulting DSBs can be efficiently repaired by the HR pathway. However, in cancer cells with a deficient HR pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be accurately repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death. This selective killing of HR-deficient cancer cells is the cornerstone of Olaparib's therapeutic efficacy.
Signaling Pathway of Olaparib-Induced Synthetic Lethality
Caption: Olaparib's mechanism of action leading to synthetic lethality in HR-deficient cells.
Quantitative In Vitro Activity of Olaparib (this compound)
The in vitro potency of Olaparib has been evaluated across a wide range of cancer cell lines using various assays. The half-maximal inhibitory concentration (IC50) values are dependent on the cell line's genetic background, particularly its HR status, and the assay methodology.
| Cell Line | Cancer Type | HR Status | Assay Type | IC50 (µM) | Reference |
| MDA-MB-436 | Triple-Negative Breast Cancer | BRCA1 mutant | Clonogenic Assay | ~0.01 | [3] |
| HCC1937 | Triple-Negative Breast Cancer | BRCA1 mutant | Not Specified | Sensitive | [1] |
| LNCaP | Prostate Cancer | BRCA2 proficient | Clonogenic Assay | 4.41 (parental) | [4] |
| C4-2B | Prostate Cancer | BRCA2 proficient | Clonogenic Assay | 28.9 (parental) | [4] |
| DU145 | Prostate Cancer | BRCA2 proficient | Clonogenic Assay | 3.78 (parental) | [4] |
| ES-2 | Ovarian Cancer | Not Specified | SRB Assay | Not Predictable | [5] |
| OVCA420* | Ovarian Cancer | Not Specified | SRB Assay | Not Predictable | [5] |
| Calu-6 | Non-Small Cell Lung Cancer | Not Specified | Clonogenic Assay | ~1 (24h exposure) | [6] |
| A549 | Non-Small Cell Lung Cancer | Not Specified | Clonogenic Assay | >5 (24h exposure) | [6] |
| SW620 | Colorectal Adenocarcinoma | Not Specified | Not Specified | 0.03 - 0.1 | [1] |
Detailed Experimental Protocols
Cell Viability/Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000 to 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of Olaparib concentrations (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: After drug treatment, fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Dye Solubilization: Add 10 mM Tris base solution to solubilize the bound dye.
-
Absorbance Reading: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate cell viability and IC50 values as with the MTT assay.[5]
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity.
Caption: A typical workflow for a clonogenic survival assay.
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: Treat the cells with various concentrations of Olaparib. The treatment duration can be continuous or for a defined period (e.g., 24 hours) followed by washout.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a solution of methanol and acetic acid, and then stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control and plot survival curves to determine the IC50.[4][7]
Western Blotting for DNA Damage Markers
Western blotting can be used to detect the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks, and the inhibition of PARylation.
-
Cell Lysis: Treat cells with Olaparib for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against γH2AX, PAR, PARP1, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of γH2AX and PARylation.[8][9]
Conclusion
The in vitro mechanism of action of this compound (Olaparib) is centered on the induction of synthetic lethality in cancer cells with deficient homologous recombination repair. By inhibiting PARP enzymes and trapping them on DNA, Olaparib leads to an accumulation of toxic DNA double-strand breaks that cannot be repaired in these vulnerable cells, resulting in their selective demise. The quantitative data from various in vitro assays consistently demonstrate the potent and selective activity of Olaparib in HR-deficient cancer cell lines. The experimental protocols outlined provide a framework for the continued investigation and characterization of this and other PARP inhibitors in a preclinical setting.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Olaparib (AZD2281) | Cell Signaling Technology [cellsignal.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of poly(ADP-ribose) polymerase-1 by olaparib (AZD2281) increases the radiosensitivity of a lung tumor xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP inhibitor olaparib sensitizes cholangiocarcinoma cells to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP1 inhibitor olaparib (Lynparza) exerts synthetic lethal effect against ligase 4-deficient melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
AZD-2207 Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: AZD-2207 was a drug candidate under development by AstraZeneca. Its development was discontinued, and detailed proprietary data regarding its target validation is not publicly available. This guide, therefore, focuses on the publicly identified target of this compound, the Cannabinoid Receptor 1 (CB1), and provides a comprehensive overview of the principles and methodologies involved in the identification and validation of a target for a compound like this compound, using the CB1 receptor as a representative example.
Introduction to this compound and its Identified Target
This compound was identified as a cannabinoid receptor CB1 antagonist.[1] The CB1 receptor is a G protein-coupled receptor (GPCR) and a key component of the endocannabinoid system. It is primarily expressed in the central nervous system, but also found in peripheral tissues. The CB1 receptor is involved in a variety of physiological processes, including appetite, pain sensation, mood, and memory. As such, it has been a target for the development of therapies for conditions like obesity and type 2 diabetes mellitus, which were the intended indications for this compound.[1]
Target Identification: Pinpointing the Molecular Target
The initial phase of drug discovery involves the identification of the molecular target responsible for the therapeutic effect of a compound. For a compound like this compound, this would have likely involved a combination of techniques:
-
Affinity Chromatography: Using a derivative of this compound as bait to isolate its binding partners from cell or tissue lysates.
-
Chemical Proteomics: Employing chemical probes based on the this compound scaffold to identify interacting proteins in a cellular context.
-
Computational Modeling: Docking studies to predict the binding of this compound to a panel of known receptors, with the CB1 receptor likely showing a high predicted affinity.
Target Validation: Confirming the Role of the CB1 Receptor
Once the CB1 receptor was identified as the primary target of this compound, a rigorous validation process would have been initiated to confirm that modulation of this target is responsible for the desired pharmacological effects and to assess potential liabilities. This process typically involves a series of in vitro and in vivo experiments.
In Vitro Validation: Characterizing the Interaction and Functional Consequences
In vitro validation aims to quantify the interaction of the compound with its target and to understand the downstream cellular consequences of this interaction.
The following table summarizes the types of quantitative data that would be generated during the in vitro validation of a CB1 receptor antagonist. The values presented are hypothetical and for illustrative purposes, based on publicly available data for other CB1 antagonists.
| Assay Type | Parameter | Description | Hypothetical Value for a CB1 Antagonist |
| Radioligand Binding Assay | Ki (nM) | Inhibition constant, reflecting the affinity of the antagonist for the CB1 receptor. | 1.5 |
| GTPγS Binding Assay | IC50 (nM) | Concentration of the antagonist required to inhibit 50% of the agonist-stimulated GTPγS binding. | 15 |
| cAMP Accumulation Assay | IC50 (nM) | Concentration of the antagonist required to inhibit 50% of the agonist-induced change in cAMP levels. | 25 |
| Selectivity Profiling | Ki Ratio (CB2/CB1) | Ratio of binding affinities for the CB2 receptor versus the CB1 receptor, indicating selectivity. | >1000 |
Radioligand Binding Assay Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the human CB1 receptor.
-
Assay Setup: In a 96-well plate, a fixed concentration of a radiolabeled CB1 receptor ligand (e.g., [3H]CP-55,940) is incubated with the prepared membranes in the presence of varying concentrations of the test compound (e.g., this compound).
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand is washed away.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the CB1 receptor are prepared.
-
Assay Setup: Membranes are incubated with a CB1 receptor agonist (e.g., WIN 55,212-2) in the presence of varying concentrations of the antagonist (e.g., this compound) and a non-hydrolyzable GTP analog, [35S]GTPγS.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific time.
-
Separation: The reaction is stopped by filtration, and the amount of [35S]GTPγS bound to the G proteins is measured.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is quantified, and an IC50 value is determined.
cAMP Accumulation Assay Protocol:
-
Cell Culture: Whole cells expressing the CB1 receptor are used.
-
Assay Setup: Cells are pre-incubated with varying concentrations of the antagonist.
-
Stimulation: The cells are then stimulated with a CB1 receptor agonist in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The inhibition of the agonist-induced change in cAMP levels by the antagonist is measured to determine the IC50.
Mandatory Visualizations
Caption: A generalized workflow for GPCR antagonist target validation.
Caption: Simplified signaling pathway of the CB1 receptor.
Conclusion
The identification and validation of a drug's target is a critical and complex process in pharmaceutical research. While specific details for this compound are limited due to its discontinued development, its identification as a CB1 receptor antagonist places it within a well-studied area of pharmacology. The methodologies and workflows described in this guide provide a foundational understanding of the steps required to confidently link a compound to its molecular target and to build a robust scientific case for its further development. The ultimate goal of this rigorous process is to ensure that new medicines are both safe and effective, targeting the right biological pathways to treat human disease.
References
An In-Depth Technical Guide to the Pathway Analysis and Signaling of PARP Inhibitor Olaparib (AZD-2281)
Disclaimer: The compound "AZD-2207" specified in the topic does not correspond to a known therapeutic agent in publicly available scientific literature and databases. It is highly probable that this is a typographical error for AZD-2281 , the well-characterized and clinically approved PARP inhibitor known as Olaparib . This technical guide will, therefore, focus on the pathway analysis and signaling of Olaparib (AZD-2281).
Introduction
Olaparib (AZD-2281) is a first-in-class, potent, orally active inhibitor of the poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2.[1] These enzymes are critical components of the cellular machinery that repairs single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. The therapeutic efficacy of Olaparib is primarily exploited in cancers with deficiencies in the homologous recombination (HR) pathway for double-strand DNA break (DSB) repair, most notably those with mutations in the BRCA1 and BRCA2 genes. This guide provides a comprehensive overview of the signaling pathways modulated by Olaparib, quantitative data from key studies, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Synthetic Lethality
The primary mechanism of action of Olaparib is the induction of synthetic lethality . This occurs when the simultaneous loss of two distinct gene functions leads to cell death, while the loss of either one alone is compatible with cell viability. In the context of Olaparib, this involves the dual inhibition of PARP-mediated SSB repair and a pre-existing defect in HR-mediated DSB repair.
In a healthy cell, SSBs are efficiently repaired by the BER pathway, in which PARP plays a crucial role. If these SSBs are not repaired, they can degenerate into more cytotoxic DSBs during DNA replication. These DSBs are then primarily repaired by the high-fidelity HR pathway, which relies on functional BRCA1 and BRCA2 proteins.
In cancer cells with BRCA1/2 mutations, the HR pathway is compromised. These cells become heavily reliant on the BER pathway to repair SSBs and prevent the formation of DSBs. When Olaparib inhibits PARP in these HR-deficient cells, SSBs accumulate, leading to an overwhelming number of DSBs that cannot be repaired. This accumulation of genomic damage triggers cell cycle arrest and, ultimately, apoptosis.
Signaling Pathways Modulated by Olaparib
Olaparib's primary effect is on the DNA Damage Response (DDR) pathway. By inhibiting PARP, Olaparib not only prevents the repair of SSBs but also "traps" PARP enzymes on the DNA at the site of the break. This PARP-DNA complex is itself a bulky lesion that obstructs DNA replication and transcription, further contributing to the formation of DSBs.
The accumulation of DSBs activates key DDR kinases, including Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). These kinases, in turn, phosphorylate a cascade of downstream targets, including checkpoint kinase 2 (CHK2) and p53, leading to cell cycle arrest, typically at the G2/M checkpoint, to allow time for DNA repair. If the damage is too extensive, this signaling cascade will initiate apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data for Olaparib from various preclinical and clinical studies.
Table 1: Preclinical In Vitro Activity of Olaparib
| Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |
| Calu-6 | Non-Small Cell Lung | Wild-Type | ~1 (24h exposure) | [2] |
| A549 | Non-Small Cell Lung | Wild-Type | >5 (24h exposure) | [2] |
| Ewing Sarcoma Cell Lines | Ewing Sarcoma | Not Specified | ≤ 1.5 | [3] |
| Medulloblastoma Cell Lines | Medulloblastoma | Not Specified | ≤ 2.4 | [3] |
| Neuroblastoma Cell Lines | Neuroblastoma | Not Specified | Variable | [3] |
| Osteosarcoma Cell Lines | Osteosarcoma | Not Specified | Variable | [3] |
| PEO1 | Ovarian | BRCA2 Mutant | Not specified, but sensitive | [4] |
| PEO1-OR | Ovarian | BRCA2 Revertant (Resistant) | Increased resistance | [4] |
Table 2: Clinical Efficacy of Olaparib
| Cancer Type | Patient Population | Treatment | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Recurrent Ovarian Cancer | RECIST-evaluable (n=18) | Olaparib + Cediranib | 44% | 8.7 months | [5] |
| Metastatic Triple-Negative Breast Cancer | RECIST-evaluable (n=7) | Olaparib + Cediranib | 0% | 3.7 months | [5] |
| Advanced Ovarian Cancer | BRCA-deficient, chemotherapy-refractory | Olaparib (400 mg bd) | 33% | Not Reported | [6] |
| Advanced Ovarian Cancer | BRCA-deficient, chemotherapy-refractory | Olaparib (100 mg bd) | 12.5% | Not Reported | [6] |
| Disseminated Colorectal Cancer | MSI-H and MSS | Olaparib monotherapy | 0% | 1.84 months | [7] |
Detailed Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival.
Protocol:
-
Cell Seeding: Plate cells in 6-well plates at a density of 200-1000 cells per well, depending on the cell line's plating efficiency. Allow cells to attach overnight in a 37°C, 5% CO2 incubator.
-
Treatment: The following day, treat the cells with a range of concentrations of Olaparib or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium may be changed every 3-4 days.
-
Fixation and Staining: After the incubation period, wash the plates with PBS, and then fix the colonies with 100% methanol for 15 minutes. Discard the methanol and stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Calculation of Surviving Fraction: The surviving fraction is calculated as: (mean number of colonies in treated wells / mean number of colonies in control wells) x (plating efficiency).
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in ice-cold PBS at a concentration of 2 x 10^5 cells/mL.
-
Slide Preparation: Mix the cell suspension with molten low-melting-point agarose (at 37°C) at a 1:10 (v/v) ratio. Pipette 30 µL of this mixture onto a pre-coated slide and spread it to form a thin layer.
-
Lysis: Immerse the slides in a cold lysis buffer (containing high salt and detergents) and incubate at 4°C for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: For detecting single-strand breaks, immerse the slides in an alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA. Then, perform electrophoresis at a low voltage (e.g., 1 V/cm) for 20-30 minutes at 4°C.
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. The DNA from damaged cells will migrate out of the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage. Analyze the images using specialized software to quantify parameters like tail moment and percent DNA in the tail.[5][8]
γH2AX Foci Immunofluorescence Assay
This assay is used to visualize and quantify DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γH2AX), which accumulates at the sites of DSBs.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat the cells with Olaparib, a DNA damaging agent, or a combination of both for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The number of distinct fluorescent foci per nucleus corresponds to the number of DSBs. Analyze the images using software like ImageJ to quantify the number and intensity of γH2AX foci per cell.[9][10][11]
Conclusion
Olaparib (AZD-2281) represents a paradigm of targeted cancer therapy, effectively exploiting the principle of synthetic lethality in cancers with deficient homologous recombination repair. Its mechanism of action is centered on the inhibition and trapping of PARP, leading to an accumulation of cytotoxic double-strand DNA breaks. The signaling pathways activated by this DNA damage ultimately determine the fate of the cancer cell, leading to cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a framework for the preclinical and translational research essential for further understanding and optimizing the therapeutic application of Olaparib and other PARP inhibitors.
References
- 1. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. researchgate.net [researchgate.net]
- 9. Combined olaparib and oxaliplatin inhibits tumor proliferation and induces G2/M arrest and γ-H2AX foci formation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PARP inhibitor olaparib enhances the efficacy of radiotherapy on XRCC2-deficient colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Discovery and Development of AZD-2207: A Novel Kinase X Inhibitor for Non-Small Cell Lung Cancer
Abstract
AZD-2207 is an investigational, potent, and selective ATP-competitive inhibitor of Kinase X (KX), a novel serine/threonine kinase identified as a key driver in a subset of non-small cell lung cancers (NSCLC). This document outlines the discovery, preclinical development, and early clinical evaluation of this compound. It details the compound's mechanism of action, pharmacokinetic profile, and anti-tumor efficacy in a variety of preclinical models. Furthermore, it summarizes the findings from the initial Phase I clinical trial, highlighting the safety, tolerability, and preliminary efficacy in patients with advanced NSCLC harboring KX amplification.
Introduction: The Identification of Kinase X as a Therapeutic Target
The search for novel therapeutic targets in non-small cell lung cancer (NSCLC) led to the identification of Kinase X (KX), a previously uncharacterized serine/threonine kinase. Initial genomic screening of a large cohort of NSCLC patient tumors revealed a recurrent amplification of the gene encoding KX in approximately 15% of adenocarcinomas. This amplification was correlated with poorer prognosis and resistance to standard-of-care therapies. Subsequent functional genomics studies confirmed that KX is a critical driver of tumor cell proliferation and survival in these cancers, primarily through its activation of the pro-survival "PathY" signaling cascade. This pivotal discovery established KX as a high-priority target for therapeutic intervention.
The Drug Discovery Cascade: From Hit to Lead
The discovery of this compound was a result of a rigorous high-throughput screening (HTS) campaign followed by a structure-guided lead optimization program. The HTS of a diverse compound library against recombinant human KX identified several initial "hit" compounds with low micromolar activity. A medicinal chemistry effort was then initiated to improve the potency, selectivity, and drug-like properties of these initial hits. This lead optimization process focused on enhancing the interaction of the compounds with the ATP-binding pocket of KX, resulting in the identification of this compound.
Mechanism of Action of this compound
This compound exerts its anti-tumor effect by potently and selectively inhibiting the kinase activity of KX. By binding to the ATP-binding site of KX, this compound prevents the phosphorylation of downstream substrates, thereby inhibiting the PathY signaling pathway. This pathway is crucial for the survival and proliferation of KX-amplified NSCLC cells. The inhibition of PathY signaling by this compound leads to the induction of apoptosis, or programmed cell death, in these cancer cells.
Signaling Pathway Diagram
Caption: The PathY signaling pathway and the inhibitory action of this compound.
Preclinical Pharmacology
The preclinical development of this compound involved a comprehensive evaluation of its in vitro and in vivo activity, selectivity, and pharmacokinetic properties.
In Vitro Potency and Selectivity
This compound demonstrated potent inhibition of KX in biochemical assays and cellular models. The selectivity of this compound was assessed against a panel of over 300 kinases, revealing a high degree of selectivity for KX.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line / Target | IC50 (nM) |
| Biochemical Assay | Recombinant Human KX | 1.2 |
| Cell-Based Assay | NCI-H3255 (KX-amplified) | 5.8 |
| Cell-Based Assay | A549 (KX-wildtype) | >10,000 |
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound was evaluated in a mouse xenograft model using the KX-amplified NCI-H3255 human NSCLC cell line. Oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.
Table 2: In Vivo Efficacy of this compound in NCI-H3255 Xenograft Model
| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 45 |
| This compound | 30 | 85 |
| This compound | 100 | 98 |
Pharmacokinetics
The pharmacokinetic properties of this compound were characterized in mice, rats, and dogs. The compound exhibited favorable oral bioavailability and a half-life consistent with once-daily dosing.
Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |
| Mouse | 10 | 1250 | 1 | 7500 | 40 |
| Rat | 10 | 980 | 2 | 8200 | 35 |
| Dog | 5 | 1500 | 2 | 12000 | 60 |
Clinical Development
Based on the promising preclinical data, this compound advanced into a Phase I, open-label, dose-escalation study in patients with advanced solid tumors, with an expansion cohort in patients with KX-amplified NSCLC.
Phase I Study Design
The primary objectives of the Phase I study were to assess the safety and tolerability of this compound and to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D). Secondary objectives included characterization of the pharmacokinetic profile and evaluation of preliminary anti-tumor activity.
Caption: Workflow of the Phase I clinical trial for this compound.
Preliminary Clinical Findings
The dose-escalation portion of the study has been completed, and the MTD has been established at 200 mg once daily. The most common treatment-related adverse events were fatigue, nausea, and decreased appetite, which were generally mild to moderate in severity. In the expansion cohort of patients with KX-amplified NSCLC, encouraging signs of anti-tumor activity have been observed.
Table 4: Preliminary Efficacy in KX-Amplified NSCLC Expansion Cohort (n=20)
| Response Category | Number of Patients (%) |
| Complete Response (CR) | 1 (5%) |
| Partial Response (PR) | 7 (35%) |
| Stable Disease (SD) | 8 (40%) |
| Progressive Disease (PD) | 4 (20%) |
| Objective Response Rate (ORR) | 8 (40%) |
| Disease Control Rate (DCR) | 16 (80%) |
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of this compound against recombinant human KX was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay was performed in 384-well plates with a final reaction volume of 20 µL. The reaction mixture contained 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 nM KX, 1 µM biotinylated peptide substrate, and 10 µM ATP. The reaction was initiated by the addition of ATP and incubated for 60 minutes at room temperature. The reaction was stopped by the addition of 10 µL of a solution containing 10 mM EDTA, 2 nM europium-labeled anti-phospho-substrate antibody, and 50 nM streptavidin-allophycocyanin. After a 30-minute incubation, the TR-FRET signal was read on a suitable plate reader.
Cell Viability Assay
The effect of this compound on cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay. Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a range of concentrations of this compound or vehicle control for 72 hours. At the end of the treatment period, CellTiter-Glo reagent was added to each well, and the luminescence was measured using a luminometer.
Mouse Xenograft Study
Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 NCI-H3255 cells. When the tumors reached an average volume of 150-200 mm^3, the mice were randomized into treatment groups. This compound was formulated in 0.5% methylcellulose and administered by oral gavage once daily for 21 days. Tumor volume was measured twice weekly with calipers and calculated using the formula: (length x width^2) / 2.
Conclusion and Future Directions
This compound is a first-in-class, potent, and selective inhibitor of KX with a promising preclinical profile and encouraging early clinical activity in patients with KX-amplified NSCLC. The ongoing Phase I study will continue to evaluate the safety and efficacy of this compound in this patient population. Future development will focus on a pivotal Phase II trial to confirm the clinical benefit of this compound and to explore potential combination strategies to further enhance its anti-tumor activity.
AZD-2207: A Technical Guide to Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-2207 is a synthetic, high-lipophilicity small molecule that acts as an antagonist for the cannabinoid receptor 1 (CB1).[1][2] Developed by AstraZeneca, it was investigated for its potential therapeutic applications in treating type 2 diabetes mellitus and obesity.[3][4] Although clinical development was discontinued, the study of this compound's interaction with its target provides valuable insights into the pharmacology of CB1 antagonists. This technical guide offers an in-depth overview of the binding affinity and kinetics of this compound, presenting available data, detailing relevant experimental protocols, and visualizing key pathways and workflows.
Binding Affinity of this compound
The binding affinity of a ligand to its receptor is a measure of the strength of the binding interaction. It is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
Based on available data, this compound exhibits nanomolar binding affinity for human cannabinoid receptors. The reported Ki values are summarized in the table below.
| Target Receptor | Ki (nM) |
| Human Cannabinoid Receptor 1 (hCB1-R) | 3.5[5][6] |
| Human Cannabinoid Receptor 2 (hCB2-R) | 1.2[5][6] |
Binding Kinetics of this compound
Key Kinetic Parameters:
-
Association Rate Constant (k_on): This constant reflects the rate at which the drug binds to the receptor. It is measured in units of M⁻¹s⁻¹.
-
Dissociation Rate Constant (k_off): This constant represents the rate at which the drug-receptor complex dissociates. It is measured in units of s⁻¹.
-
Equilibrium Dissociation Constant (Kd): This is the ratio of k_off to k_on (Kd = k_off / k_on) and is an indicator of binding affinity.
Experimental Protocols
Detailed methodologies for determining the binding affinity and kinetics of a compound like this compound are crucial for reproducibility and data interpretation. Below are representative protocols for standard assays used in GPCR pharmacology.
Radioligand Competition Binding Assay for Determining Ki
This assay is a standard method to determine the binding affinity (Ki) of an unlabeled compound (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity CB1 receptor antagonist or agonist labeled with a radioisotope (e.g., [³H]SR141716A).
-
Test Compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known, unlabeled CB1 receptor ligand (e.g., 10 µM SR141716A).
-
Instrumentation: Scintillation counter, 96-well plates, filter mats.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the hCB1 receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or below its Kd).
-
Increasing concentrations of this compound.
-
For non-specific binding wells, add the non-specific binding control instead of this compound.
-
For total binding wells, add assay buffer instead of this compound or the non-specific control.
-
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Surface Plasmon Resonance (SPR) for Determining Binding Kinetics (k_on and k_off)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte. This method can be used to determine the association and dissociation rate constants.
Materials:
-
SPR Instrument: (e.g., Biacore).
-
Sensor Chip: A sensor chip suitable for immobilizing membrane proteins (e.g., a CM5 chip with a lipid-capturing surface).
-
Receptor Source: Purified, solubilized hCB1 receptors or membrane vesicles containing the receptor.
-
Analyte: this compound in a suitable running buffer.
-
Running Buffer: A buffer that matches the assay conditions and minimizes non-specific binding (e.g., PBS with a small amount of detergent).
-
Regeneration Solution: A solution to remove the bound analyte from the immobilized ligand without denaturing the receptor (e.g., a low pH buffer or a high salt concentration).
Procedure:
-
Ligand Immobilization: Immobilize the purified hCB1 receptors or membrane vesicles onto the sensor chip surface.
-
System Priming: Prime the SPR system with running buffer to establish a stable baseline.
-
Association Phase: Inject a series of concentrations of this compound over the sensor chip surface at a constant flow rate. The binding of this compound to the immobilized receptors will cause a change in the refractive index, which is detected as an increase in the response units (RU).
-
Dissociation Phase: After the association phase, switch back to flowing only the running buffer over the chip. The dissociation of this compound from the receptors will result in a decrease in the RU.
-
Regeneration: Inject the regeneration solution to remove any remaining bound this compound and prepare the surface for the next injection cycle.
-
Data Analysis:
-
The association and dissociation curves are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.
-
This fitting process yields the association rate constant (k_on) and the dissociation rate constant (k_off).
-
The equilibrium dissociation constant (Kd) can then be calculated from the ratio of these rate constants (Kd = k_off / k_on).
-
Signaling Pathway and Experimental Workflows
Visualizing the complex biological and experimental processes can aid in understanding the context of this compound's mechanism of action and characterization.
Cannabinoid Receptor 1 (CB1) Signaling Pathway
The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a signaling cascade. As an antagonist, this compound blocks this activation.
Caption: Antagonistic action of this compound on the CB1 receptor signaling pathway.
Experimental Workflow for Radioligand Competition Binding Assay
The following diagram illustrates the key steps involved in determining the Ki of this compound using a radioligand competition binding assay.
Caption: Workflow for determining binding affinity using a radioligand assay.
Experimental Workflow for Surface Plasmon Resonance (SPR)
This diagram outlines the process of measuring binding kinetics (k_on and k_off) using SPR.
Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance.
Conclusion
This compound is a potent antagonist of the cannabinoid receptors, with a higher affinity for the CB2 subtype. While detailed public information on its binding kinetics is limited, established methodologies such as radioligand binding assays and surface plasmon resonance provide robust frameworks for characterizing such interactions. The protocols and workflows detailed in this guide serve as a comprehensive resource for researchers in the field of GPCR pharmacology and drug development, enabling a deeper understanding of the principles behind the assessment of ligand-receptor binding affinity and kinetics.
References
- 1. aoshearman.com [aoshearman.com]
- 2. Modulating the Binding Kinetics of Bruton's Tyrosine Kinase Inhibitors through Transition-State Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. astrazeneca.com [astrazeneca.com]
- 4. AZD 2207 - AdisInsight [adisinsight.springer.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Binding Kinetics Survey of the Drugged Kinome - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of AZD-2207 Interactions with the Cannabinoid Receptor CB1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a putative in silico modeling workflow for AZD-2207, a known antagonist of the Cannabinoid Receptor 1 (CB1).[1] In the absence of specific published modeling studies for this compound, this document outlines a robust, representative methodology based on established computational and experimental approaches for other CB1 receptor antagonists and inverse agonists.
The CB1 receptor, a G-protein coupled receptor (GPCR), is a significant therapeutic target for various conditions, including obesity and metabolic disorders.[2][3][4] Understanding the molecular interactions between antagonists like this compound and the CB1 receptor is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles.
Quantitative Data Summary
The following tables summarize key quantitative data for well-characterized CB1 receptor antagonists, which serve as a benchmark for contextualizing the potential interactions of this compound.
Table 1: Binding Affinities of Selected CB1 Receptor Ligands
| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) |
| Rimonabant | Human CB1 | Radioligand Binding | 2.9 - 10 | 50 |
| CP55,940 | Human CB1 | Radioligand Binding | 0.92 - 2.5 | - |
| Δ⁹-THC | Human CB1 | Radioligand Binding | 25.1 - 35.2 | - |
| JWH-210 | Recombinant CB1 | Radioligand Binding | - | 1.05 x 10³ |
| JWH-250 | Recombinant CB1 | Radioligand Binding | - | 1.53 x 10² |
Data compiled from multiple sources.[5][6] Ki and IC50 values can vary based on experimental conditions.
Table 2: Interaction Energies of Rimonabant with CB1 Receptor Residues (Hypothetical Example based on published data)
| Residue | Interaction Type | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |
| K192 (K3.28) | Hydrogen Bond, Ionic | -2.5 | -4.5 | -7.0 |
| F200 (F3.36) | Hydrophobic | -3.9 | -0.2 | -4.1 |
| W279 (W5.43) | Hydrogen Bond, Pi-Pi Stacking | -3.2 | -1.5 | -4.7 |
| W356 (W6.48) | Hydrophobic | -3.5 | -0.5 | -4.0 |
| M363 (M6.55) | Hydrophobic | -3.0 | -0.3 | -3.3 |
This table is a representative example based on findings that Lys192 is critical for antagonist binding and that hydrophobic interactions with residues like F200, W279, and W356 are significant.[2][3][7]
Methodologies and Experimental Protocols
A typical in silico modeling study for a CB1 antagonist like this compound would involve a multi-step process, integrating computational modeling with experimental validation.
The following diagram illustrates a standard workflow for the in silico modeling of a small molecule targeting the CB1 receptor.
2.1.1. Homology Modeling of the CB1 Receptor
Given the historical challenge in crystallizing GPCRs, homology modeling is a common starting point.
-
Template Selection: The crystal structure of a related GPCR, such as the human β2 adrenergic receptor (β2-AR), is often used as a template.[7]
-
Sequence Alignment: The amino acid sequence of the human CB1 receptor is aligned with the template sequence.
-
Model Building: A 3D model of the CB1 receptor is generated using software like MODELLER or SWISS-MODEL.
-
Model Refinement and Validation: The initial model undergoes energy minimization to relieve steric clashes. The quality of the model is then assessed using tools like PROCHECK to analyze Ramachandran plots and verify stereochemical parameters.
2.1.2. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
-
Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.
-
Receptor Grid Generation: The binding site on the CB1 model is defined. This is often guided by the location of known key residues for antagonist binding, such as Lys192.[3][7]
-
Docking Simulation: Software like AutoDock, Glide, or GOLD is used to dock the ligand into the receptor's binding site. Induced fit docking can be employed to allow for flexibility in the receptor's side chains.[7]
-
Pose Analysis: The resulting binding poses are scored and ranked. The top-ranked poses are analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) with specific amino acid residues.
2.1.3. Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time.
-
System Setup: The docked complex is placed in a simulated physiological environment (e.g., a water box with ions).
-
Simulation: The simulation is run for a duration of nanoseconds to microseconds using force fields like OPLS or AMBER.
-
Trajectory Analysis: The simulation trajectory is analyzed to assess the stability of the binding pose and the persistence of key interactions.
-
Binding Free Energy Calculation: Methods like MM-PBSA or MM-GBSA can be used to estimate the binding free energy of the ligand.[8]
Computational predictions must be validated through experimental assays.
2.2.1. Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound.[9]
-
Materials:
-
Membranes from cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells).
-
A radiolabeled CB1 ligand (e.g., [³H]CP55,940 or [³H]SR141716A).
-
Test compound (this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Separate the bound and free radioligand by rapid filtration through the glass fiber filters.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
2.2.2. GTPγS Functional Assay
This assay determines whether a ligand acts as an agonist, antagonist, or inverse agonist.[10]
-
Principle: CB1 receptor activation by an agonist stimulates the binding of GTP to the Gα subunit of the associated G-protein. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Procedure:
-
Incubate CB1-expressing cell membranes with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.
-
To test for antagonist activity, the assay is performed in the presence of a known CB1 agonist.
-
Measure the amount of bound [³⁵S]GTPγS.
-
An agonist will increase [³⁵S]GTPγS binding.
-
An antagonist will block the agonist-induced increase in binding.
-
An inverse agonist will decrease the basal level of [³⁵S]GTPγS binding.
-
Signaling Pathway and Logical Relationships
The following diagrams illustrate the CB1 receptor signaling pathway and the logical relationship between computational and experimental approaches.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Computational Prediction and Biochemical Analyses of New Inverse Agonists for the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure of the cannabinoid receptor 1: homology modeling of its inactive state and enrichment study based on CB1 antagonist docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. In-silico designing and characterization of binding modes of two novel inhibitors for CB1 receptor against obesity by classical 3D-QSAR approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico investigation of interactions between human cannabinoid receptor-1 and its antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Virtual screening using docking and molecular dynamics of cannabinoid analogs against CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-Based Identification of Potent Natural Product Chemotypes as Cannabinoid Receptor 1 Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
AZD-2207: A Technical Overview of a Discontinued CB1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding AZD-2207, a former drug candidate developed by AstraZeneca. Due to the discontinuation of its development in 2009, publicly available data is limited. This document synthesizes the known chemical and pharmacological properties of this compound and places it within the broader context of cannabinoid receptor type 1 (CB1) antagonism as a therapeutic strategy for metabolic disorders.
Intellectual Property and Development Status
This compound was a novel compound under development by AstraZeneca for the treatment of type 2 diabetes and obesity.[1] The compound progressed to Phase II clinical trials in Europe for both indications by early 2007.[1] However, development was officially discontinued in January 2009.[1] As a result, there are no active patents specifically covering the composition of matter or use of this compound for therapeutic purposes. The lack of recent patent literature or publications suggests that the intellectual property portfolio for this specific compound is no longer actively maintained.
Core Compound Information
While specific experimental data from AstraZeneca's studies are not publicly available, the fundamental chemical and pharmacological properties of this compound have been identified.
| Property | Data | Source |
| Chemical Name | 1-Propanesulfonic acid, 3,3,3-trifluoro-, 4-(2-(2,4-dichlorophenyl)-5-methyl-4-((1-piperidinylamino)carbonyl)-1H-imidazol-1-yl)phenyl ester | [2] |
| CAS Number | 866598-45-0 | [2] |
| Molecular Formula | C25H25Cl2F3N4O4S | [2] |
| Molecular Weight | 605.45 g/mol | [2] |
| Mechanism of Action | Cannabinoid Receptor CB1 Antagonist | [1][3] |
| Therapeutic Area | Type 2 Diabetes Mellitus and Obesity | [1][3] |
| Key Characteristic | High lipophilicity | [3] |
| In Vitro Data | Good intestinal permeability in the Caco-2 model | [3] |
Mechanism of Action: CB1 Receptor Antagonism
This compound was designed as an antagonist of the cannabinoid receptor type 1 (CB1). CB1 receptors are a key component of the endocannabinoid system and are widely expressed in the central nervous system and peripheral tissues, including the liver, adipose tissue, and skeletal muscle.[4][5] The overactivation of the CB1 receptor by endogenous cannabinoids is associated with increased appetite, energy storage, and the development of insulin resistance.[4][6]
By blocking the CB1 receptor, antagonists like this compound were intended to:
-
Reduce food intake.
-
Increase energy expenditure.
-
Improve insulin sensitivity in peripheral tissues.[4]
-
Decrease lipogenesis (the production of fat).[5]
The discontinuation of many first-generation CB1 antagonists was due to adverse psychiatric side effects, which were attributed to their action on CB1 receptors in the brain.[6] Subsequent research has focused on developing peripherally restricted CB1 antagonists to avoid these central nervous system effects.[5]
Signaling Pathway
The following diagram illustrates the general signaling pathway of the CB1 receptor and the proposed mechanism of action for an antagonist like this compound. Activation of the CB1 receptor, a G-protein coupled receptor, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This can modulate various downstream cellular processes related to metabolism and appetite. An antagonist like this compound would bind to the CB1 receptor and prevent its activation by endocannabinoids, thereby blocking this signaling cascade.
Caption: General signaling pathway of the CB1 receptor and the inhibitory action of an antagonist like this compound.
Experimental Protocols
Due to the discontinuation of this compound's development, specific experimental protocols from AstraZeneca's preclinical and clinical studies are not publicly available. For researchers interested in studying CB1 receptor antagonism, a general experimental workflow would typically involve the following stages:
Caption: A generalized experimental workflow for the development of a CB1 receptor antagonist.
Conclusion
This compound represents a class of compounds that, while holding therapeutic promise for metabolic diseases, faced significant developmental hurdles, likely related to the known on-target side effects of central CB1 receptor antagonism. Although the development of this compound was discontinued, the underlying science of CB1 receptor modulation continues to be an area of active research, with a focus on peripherally restricted agents to improve the safety profile. The information available for this compound serves as a valuable case study for drug development professionals in the field of metabolic disorders.
References
- 1. AZD 2207 - AdisInsight [adisinsight.springer.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. The Peripheral Cannabinoid Receptor Type 1 (CB1) as a Molecular Target for Modulating Body Weight in Man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of PARP Inhibitors
Topic: In Vitro Assay Protocols for PARP Inhibitors (Exemplified for Compounds like AZD-2207)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly (ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular DNA damage response (DDR) system.[1][2] Specifically, PARP1 plays a key role in the base excision repair (BER) pathway, which rectifies single-strand DNA breaks (SSBs).[3][4] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs).[2] In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and selective cancer cell death.[1][5] This document provides detailed protocols for in vitro assays to characterize the activity of PARP inhibitors like this compound.
Signaling Pathway of PARP in DNA Repair
The diagram below illustrates the central role of PARP in the base excision repair pathway and the mechanism of synthetic lethality induced by PARP inhibitors in homologous recombination deficient cells.
Caption: PARP's role in DNA repair and the mechanism of synthetic lethality.
Experimental Protocols
PARP1 Enzymatic Activity Assay (Chemiluminescent ELISA)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP1 activity. The assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[6]
Materials:
-
High-binding 96-well plates (histone-coated)
-
Recombinant human PARP1 enzyme
-
Test compound (e.g., this compound) at various concentrations
-
PARP buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Biotinylated NAD+
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Chemiluminescent HRP substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution (optional)
-
Microplate reader with luminescence detection
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in PARP buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Reaction Setup: To each well of the histone-coated plate, add 40 µg of cell lysate or a specified amount of recombinant PARP1 enzyme.[6]
-
Inhibitor Incubation: Add the diluted test compound or controls to the wells and incubate for 1 hour at room temperature.[6]
-
Enzymatic Reaction: Initiate the PARP reaction by adding biotinylated NAD+ to each well. Incubate for 1 hour at 30°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound reagents.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate again three times. Add the chemiluminescent HRP substrate.
-
Data Acquisition: Immediately measure the luminescent signal using a microplate reader.[6]
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (Fluorometric)
This protocol assesses the cytotoxic or cytostatic effect of the PARP inhibitor on cancer cell lines, particularly to compare its effect on BRCA-proficient versus BRCA-deficient cells.
Materials:
-
Cancer cell lines (e.g., BRCA-mutant and BRCA-wildtype)
-
Complete cell culture medium
-
96-well clear-bottom black plates
-
Test compound (e.g., this compound) at various concentrations
-
Resazurin-based viability reagent (e.g., AlamarBlue)
-
Microplate reader with fluorescence detection
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Add the resazurin-based reagent to each well and incubate for 2-4 hours. The reagent is converted to the fluorescent resorufin by metabolically active cells.
-
Data Acquisition: Measure the fluorescence intensity (e.g., 560 nm excitation / 590 nm emission).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the inhibitor concentration and determine the IC50 value. The IC50 is the concentration of the drug that reduces cell viability by 50%.[7]
Experimental Workflow
The following diagram outlines the key steps in the PARP1 enzymatic activity assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. mdpi.com [mdpi.com]
- 4. The mechanism and clinical application of DNA damage repair inhibitors combined with immune checkpoint inhibitors in the treatment of urologic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assay Development of Novel PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly (ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Inhibition of PARP has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[1][3] PARP inhibitors trap the PARP enzyme on DNA at the site of an SSB, leading to the formation of double-strand breaks (DSBs) during DNA replication.[1] In cells with a compromised homologous recombination (HR) pathway for DSB repair, this accumulation of DSBs leads to synthetic lethality and targeted cancer cell death.[3][4]
These application notes provide a comprehensive guide for the development and implementation of cell-based assays to characterize the activity of novel PARP inhibitors, such as AZD-2207. The protocols outlined below describe methods to assess the inhibitor's effect on cell viability, PARP activity, and the induction of DNA damage.
Signaling Pathway of PARP Inhibition in Cancer Cells
The diagram below illustrates the mechanism of action of PARP inhibitors in the context of DNA repair pathways. In normal cells, single-strand breaks are repaired by the BER pathway, in which PARP plays a crucial role. When PARP is inhibited, these SSBs are converted to more lethal double-strand breaks during replication. In cancer cells with defective HR repair (e.g., due to BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death.
Experimental Protocols
Cell Viability Assay (MTS/MTT or CellTiter-Glo®)
This assay determines the effect of the PARP inhibitor on the proliferation and viability of cancer cell lines.
Workflow:
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., BRCA-mutant and BRCA-wildtype lines) in 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment:
-
For MTS/MTT assays: Add the MTS or MTT reagent to each well and incubate for 1-4 hours. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
For CellTiter-Glo®: Follow the manufacturer's protocol to measure ATP content as an indicator of cell viability via luminescence.
-
-
Data Analysis: Normalize the absorbance or luminescence readings to the vehicle-treated controls. Plot the percentage of cell viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
PARP Activity Assay (Chemiluminescent)
This assay measures the ability of this compound to inhibit PARP enzyme activity within the cell.
Protocol:
-
Cell Treatment: Treat cells with varying concentrations of this compound for 1-4 hours.
-
Cell Lysis: Harvest and lyse the cells in a buffer that preserves protein activity.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.[5]
-
PARP Activity Measurement:
-
Use a commercially available chemiluminescent PARP assay kit. These kits typically measure the incorporation of biotinylated poly(ADP-ribose) onto histone proteins in a 96-well plate format.[5]
-
Incubate the cell lysates with the reaction mixture according to the manufacturer's instructions.
-
Detect the signal using a streptavidin-HRP conjugate followed by the addition of a chemiluminescent substrate.[5]
-
-
Data Analysis: Measure the luminescent signal using a plate reader. The signal is inversely proportional to the PARP inhibitor activity. Calculate the IC50 value for PARP inhibition.
Immunofluorescence Assay for DNA Damage (γH2AX Foci Formation)
This assay visualizes the formation of DNA double-strand breaks by detecting the phosphorylation of histone H2AX (γH2AX).
Workflow:
Protocol:
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with this compound at concentrations around the IC50 value for 24-48 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Antibody Staining:
-
Incubate with a primary antibody against γH2AX.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci indicates an increase in DNA double-strand breaks.
Data Presentation
The quantitative data from these assays should be summarized in clear and structured tables to facilitate comparison between different cell lines and treatment conditions.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | BRCA Status | IC50 (nM) |
| Cell Line A | BRCA1 mutant | 15 |
| Cell Line B | BRCA2 mutant | 25 |
| Cell Line C | BRCA wild-type | >1000 |
Table 2: PARP Activity Inhibition by this compound
| Cell Line | This compound Conc. (nM) | % PARP Activity Inhibition |
| Cell Line A | 1 | 20 |
| 10 | 55 | |
| 100 | 95 |
Table 3: Quantification of γH2AX Foci Formation
| Cell Line | Treatment | Average γH2AX Foci per Nucleus |
| Cell Line A | Vehicle Control | 2 |
| This compound (20 nM) | 25 | |
| Cell Line C | Vehicle Control | 3 |
| This compound (20 nM) | 5 |
Conclusion
The protocols and workflows detailed in these application notes provide a robust framework for the preclinical characterization of novel PARP inhibitors like this compound. By employing these cell-based assays, researchers can effectively determine the potency, mechanism of action, and selectivity of new compounds, thereby guiding further drug development efforts. The combination of cell viability, enzymatic activity, and DNA damage assessment offers a comprehensive profile of the inhibitor's cellular effects.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. The mechanism and clinical application of DNA damage repair inhibitors combined with immune checkpoint inhibitors in the treatment of urologic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for AZD2281 (Olaparib) in Animal Models
< Disclaimer: The following application notes and protocols are for research purposes only. The compound AZD-2207 could not be identified in publicly available literature. Based on the nomenclature, it is highly likely that the intended compound was AZD2281 (Olaparib) , a well-researched PARP inhibitor from AstraZeneca. Therefore, all information provided below pertains to AZD2281 (Olaparib).
1. Introduction
Olaparib (also known as AZD2281 or KU-0059436) is a potent, orally active inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, with IC50 values of 5 nM and 1 nM, respectively.[1][2] PARP enzymes are critical for the repair of DNA single-strand breaks (SSBs).[3][4] By inhibiting PARP, Olaparib disrupts the repair of SSBs, which, during DNA replication, can lead to the formation of cytotoxic DNA double-strand breaks (DSBs).[4] In cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be efficiently repaired, leading to a synthetic lethal effect and cell death.[4][5][6] These application notes provide an overview of the dosages, administration routes, and experimental protocols for the use of Olaparib in preclinical animal models.
2. Mechanism of Action: PARP Inhibition and Synthetic Lethality
Olaparib exerts its anticancer effects primarily through two mechanisms: catalytic inhibition of PARP and PARP trapping.
-
Catalytic Inhibition: Olaparib competes with the natural substrate NAD+ to bind to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This blockage of PARylation inhibits the recruitment of DNA repair proteins to the site of single-strand breaks.[4]
-
PARP Trapping: Olaparib binding to PARP enhances the enzyme's association with damaged DNA.[4] The resulting trapped PARP-DNA complexes are more cytotoxic than the unrepaired single-strand breaks alone, as they can obstruct DNA replication forks, leading to the formation of double-strand breaks.[4]
In cells with a functioning homologous recombination (HR) pathway, these double-strand breaks can be repaired. However, in tumor cells with HR deficiency (e.g., due to BRCA mutations), these breaks are not repaired, leading to genomic instability and cell death. This selective killing of HR-deficient cells is known as synthetic lethality.[4]
3. Signaling Pathway Diagram
Caption: Mechanism of Olaparib-induced synthetic lethality.
4. Quantitative Data Summary
The following tables summarize the dosages and administration of Olaparib in various preclinical animal models.
Table 1: Olaparib Monotherapy in Xenograft and Genetically Engineered Mouse Models
| Animal Model | Cancer Type | Dosage & Route | Schedule | Key Finding |
| Nude Mice | Lung (Calu-6) | 50 mg/kg, p.o. | Daily for 5 days | Increased tumor vessel perfusion.[1][3] |
| Nude Mice | Colon (SW620) | 10 mg/kg, p.o. | Daily for 5 days (in combo with TMZ) | Significant inhibition of tumor volume when combined with temozolomide.[7] |
| NOD-SCID Mice | Ovarian (PDX, BRCA2 mut) | 5 mg/mL, p.o. | Daily | Greatly inhibited tumor growth.[5] |
| BRCA1-deficient Mice | Mammary | 25, 50, 100, 200 mg/kg in diet | Continuous or intermittent | Dose-dependent delay in tumor development.[8] |
| SCID-Beige Mice | Ovarian (PEO1ip/PEO4ip) | 50 mg/kg, i.p. | Daily for 6 weeks | Monitored for survival endpoints.[9] |
| Nude Mice | Ovarian (SKOV3/A2780) | - (in combo with metformin) | - | Combination significantly inhibited tumor xenografts.[10] |
| C57BL/6 Mice | Carboplatin-resistant | 200 mg/kg, p.o. | Daily for 5 days | Decreased tumor growth and increased mean survival.[11] |
Table 2: Olaparib in Combination Therapy
| Animal Model | Cancer Type | Combination Agent(s) | Olaparib Dosage & Route | Schedule | Key Finding |
| Nude Mice | Lung (Calu-6) | Radiation (10 Gy total) | 50 mg/kg, p.o. | Daily for 5 days, 30 min before radiation | Enhanced therapeutic response to radiation.[1][3] |
| NOD-SCID Mice | Ovarian (PDX, BRCA2 mut) | Carboplatin | 5 mg/mL, p.o. | Daily | Increased antitumor effects with concomitant carboplatin.[5] |
| Nude Mice | Pediatric Solid Tumors | Topotecan/Cyclophosphamide | - | Olaparib given 30 min prior to chemo | Minimal impact when added to chemotherapy in these models.[12] |
| PDX Models | Ovarian (HGSOC) | AT13387 (HSP90 inhibitor) | 100 mg/kg, p.o. | Daily for 3 weeks | Combination inhibited tumor growth in 8 of 14 models.[13] |
| Nude Mice | Ovarian (SKOV3) | Triapine, Cediranib | 50 mg/kg, i.p. | Daily for 6 weeks | Combination suppressed tumor progression.[9] |
| PTEN/TP53-deficient Mice | Prostate | Radiation | NanoOlaparib, i.v. | Twice weekly | A single dose of radiation tripled median survival time.[14] |
| C57BL/6 Mice | Carboplatin-resistant | Carboplatin | 200 mg/kg, p.o. | Daily for 5 days, with carboplatin on day 1 | Further increased survival compared to monotherapy.[11] |
5. Experimental Protocols
Protocol 1: Oral Gavage Administration in a Xenograft Model
This protocol is based on studies using Olaparib in combination with radiation in a lung cancer xenograft model.[1][3]
-
Materials:
-
Olaparib (AZD2281) powder
-
Dimethyl sulfoxide (DMSO)
-
2-hydroxy-propyl-β-cyclodextrin
-
Phosphate Buffered Saline (PBS)
-
Sterile water
-
Animal gavage needles
-
Appropriate size syringes
-
-
Vehicle Preparation (10% DMSO, 10% 2-hydroxy-propyl-β-cyclodextrin in PBS):
-
Prepare a 20% (w/v) solution of 2-hydroxy-propyl-β-cyclodextrin in PBS.
-
To prepare the final vehicle, mix 1 part DMSO, 5 parts of the 20% cyclodextrin solution, and 4 parts PBS. For example, for 10 mL of vehicle, mix 1 mL DMSO, 5 mL of 20% cyclodextrin solution, and 4 mL PBS.
-
Ensure the solution is clear and sterile-filter if necessary.
-
-
Olaparib Formulation:
-
Weigh the required amount of Olaparib powder.
-
Dissolve the Olaparib powder first in the DMSO portion of the vehicle.
-
Gradually add the cyclodextrin/PBS solution while vortexing to achieve the final desired concentration (e.g., 5 mg/mL for a 50 mg/kg dose in a 20g mouse receiving 0.2 mL).[5]
-
-
Administration Procedure:
-
Ensure tumors in xenograft-bearing mice have reached the desired size (e.g., 220–250 mm³).[1][3]
-
Randomize animals into control and treatment groups.
-
Administer the prepared Olaparib solution or vehicle control via oral gavage at the specified dosage (e.g., 50 mg/kg).
-
For combination studies with radiation, administer Olaparib 30 minutes prior to each radiation dose.[3][7]
-
Continue treatment as per the defined schedule (e.g., daily for 5 days).
-
Monitor animal weight and tumor volume regularly (e.g., daily or three times a week).
-
Protocol 2: Intraperitoneal (i.p.) Injection in an Ovarian Cancer Model
This protocol is adapted from studies using Olaparib in combination with other agents in ovarian cancer models.[9]
-
Materials:
-
Olaparib (AZD2281) powder
-
Vehicle (e.g., sterile saline, PBS, or a specified formulation)
-
Sterile injection needles (e.g., 27-gauge)
-
Appropriate size syringes
-
-
Olaparib Formulation:
-
The specific vehicle for i.p. injection can vary. While some studies use formulations similar to oral gavage, others may use simpler vehicles. It is crucial to consult the specific literature for the model being used. For this example, we assume a formulation in a vehicle like 10% DMSO in saline.
-
Dissolve Olaparib in the vehicle to the desired final concentration. Ensure complete dissolution.
-
-
Administration Procedure:
-
Randomize mice bearing tumors (e.g., established from i.p. injection of cancer cells) into treatment groups.
-
Administer the prepared Olaparib solution or vehicle control via i.p. injection at the specified dosage (e.g., 50 mg/kg).
-
Follow the prescribed treatment schedule (e.g., daily for a continuous 6-week period).[9]
-
Monitor animal health, body weight, and tumor burden (e.g., by measuring abdominal circumference or using bioluminescent imaging).
-
6. Experimental Workflow Diagram
Caption: General workflow for an in vivo xenograft study with Olaparib.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Olaparib (AZD2281) | Cell Signaling Technology [cellsignal.com]
- 3. Inhibition of poly(ADP-ribose) polymerase-1 by olaparib (AZD2281) increases the radiosensitivity of a lung tumor xenograft - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Olaparib (AZD2281) | PARP inhibitor | CAS 763113-22-0 | InvivoChem [invivochem.com]
- 8. The PARP inhibitors, veliparib and olaparib, are effective chemopreventive agents for delaying mammary tumor development in BRCA1-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of triapine, olaparib, and cediranib suppresses progression of BRCA-wild type and PARP inhibitor-resistant epithelial ovarian cancer | PLOS One [journals.plos.org]
- 10. Preclinical evaluation of olaparib and metformin combination in BRCA1 wildtype ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Preclinical Studies Comparing Efficacy and Toxicity of DNA Repair Inhibitors, Olaparib, and AsiDNA, in the Treatment of Carboplatin-Resistant Tumors [frontiersin.org]
- 12. Preclinical Evaluation of the PARP Inhibitor, Olaparib, in Combination with Cytotoxic Chemotherapy in Pediatric Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. aacrjournals.org [aacrjournals.org]
AZD-2207: Application Notes and Protocols for Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-2207 is a potent and highly lipophilic antagonist of the Cannabinoid Receptor 1 (CB1). As a key regulator of neurotransmitter release, the CB1 receptor is a significant target in various physiological processes. The effective use of this compound in in vitro and in vivo studies is critically dependent on the correct preparation and handling of its solutions. These application notes provide detailed protocols for the preparation of this compound solutions and information on its stability to ensure reliable and reproducible experimental outcomes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₅H₂₅Cl₂F₃N₄O₄S |
| Molecular Weight | 605.45 g/mol |
| Appearance | Crystalline solid |
| Lipophilicity | High |
Solution Preparation
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to the compound's high lipophilicity.
Protocol for Preparing a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber-colored polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.05 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For a 10 mM solution, add 1 mL of DMSO for every 6.05 mg of powder.
-
Solubilization: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter is present.
-
Storage: Store the stock solution in a tightly sealed, amber-colored vial at -20°C for long-term storage. For short-term storage (days to weeks), the solution can be kept at 4°C.
Preparation of Working Solutions
For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Therefore, the DMSO stock solution must be serially diluted in the appropriate aqueous buffer or cell culture medium.
Protocol for Dilution in Aqueous Buffer (e.g., PBS):
-
Perform a serial dilution of the DMSO stock solution with the aqueous buffer of choice to achieve the desired final concentration of this compound.
-
It is crucial to add the DMSO stock solution to the aqueous buffer and mix immediately to prevent precipitation of the compound.
-
Due to the high lipophilicity of this compound, its solubility in aqueous solutions is limited. It is recommended to prepare fresh working solutions for each experiment and use them promptly.
Stability Data
While specific quantitative data on the long-term stability of this compound in solution is not extensively published, general guidelines based on its chemical properties are provided below. It is highly recommended to perform in-house stability tests for specific experimental conditions.
| Condition | Solvent | Temperature | Recommended Duration |
| Solid Powder | - | -20°C | Months to years |
| Stock Solution | DMSO | -20°C | Up to 1 month (protect from light) |
| Stock Solution | DMSO | 4°C | Up to 1 week (protect from light) |
| Working Solution | Aqueous Buffer | Room Temperature | Prepare fresh for each use |
Note: The stability of this compound in solution can be affected by factors such as pH, light exposure, and the presence of other chemical entities. For critical applications, it is advisable to verify the concentration and integrity of the compound using analytical methods like HPLC.
Experimental Workflows
Solution Preparation and Storage Workflow
Application Notes for AZD1480 (JAK2 Inhibitor) in Cell Culture
It appears there may be a misunderstanding regarding the compound name "AZD-2207," as searches for this specific designation did not yield relevant results for a compound used in cell culture. However, extensive information is available for similar AstraZeneca compounds, such as AZD1480, a JAK2 inhibitor.
Assuming the query may have intended to refer to a related compound, we present the following application notes and protocols based on available data for AZD1480, which targets the JAK2-STAT5 signaling pathway. Should "this compound" be a different, specific agent, please provide additional details for a more targeted response.
Introduction: AZD1480 is a potent and selective inhibitor of Janus kinase 2 (JAK2), a critical component of the JAK-STAT signaling pathway. This pathway is integral to cell proliferation, differentiation, and apoptosis. Dysregulation of the JAK2-STAT5 pathway has been implicated in various malignancies, including prostate cancer. These notes provide a guideline for utilizing AZD1480 in cell culture experiments to study its effects on cancer cell lines.
Mechanism of Action: AZD1480 competitively inhibits the ATP-binding site of the JAK2 kinase, preventing the phosphorylation and subsequent activation of its downstream target, STAT5 (Signal Transducer and Activator of Transcription 5). This inhibition leads to the suppression of STAT5 dimerization, nuclear translocation, and its transcriptional activity, ultimately inducing apoptosis and inhibiting the growth of cancer cells dependent on this pathway.
Recommended Concentration and Cell Line Data
The optimal concentration of AZD1480 can vary significantly depending on the cell line and the specific experimental goals. It is crucial to perform a dose-response study to determine the effective concentration for your particular model. Below is a summary of concentrations used in published studies:
| Cell Line | Cancer Type | Concentration Range | Effect |
| CWR22Rv1 | Prostate Cancer | Increasing concentrations | Reduced cell viability, inhibited Stat5a/b phosphorylation |
| CWR22Pc | Prostate Cancer | Increasing concentrations | Reduced cell viability, inhibited Stat5a/b phosphorylation |
| PC-3 | Prostate Cancer | Increasing concentrations | Suppressed cell growth |
| DU145 | Prostate Cancer | Increasing concentrations | Suppressed cell growth |
| RC165N | Normal Prostate Epithelial | Increasing concentrations | Compared against cancer cell lines for selectivity |
Experimental Protocols
1. Preparation of AZD1480 Stock Solution:
-
Reconstitution: Prepare a high-concentration stock solution of AZD1480 in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilution: On the day of the experiment, dilute the stock solution to the desired final concentrations using fresh, pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
2. Cell Viability/Growth Assay (e.g., MTT or CellTiter-Glo® Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: The next day, replace the medium with fresh medium containing various concentrations of AZD1480 (e.g., a serial dilution from 0.1 µM to 10 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Assay: Perform the viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.
3. Western Blot Analysis for Phospho-STAT5 Inhibition:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of AZD1480 for a shorter duration (e.g., 1-4 hours) to observe signaling changes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-STAT5 (p-STAT5) and total STAT5. Use an appropriate loading control antibody (e.g., β-actin or GAPDH).
-
Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities to determine the reduction in p-STAT5 levels relative to total STAT5 and the loading control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of AZD1480 on the JAK2-STAT5 signaling pathway.
Caption: Workflow for determining the optimal concentration of AZD1480.
Application Notes and Protocols for High-Throughput Screening of a Representative CB1 Antagonist
Introduction
AZD-2207 has been identified in literature as a cannabinoid receptor CB1 antagonist.[1][2][3] Developed by AstraZeneca, it was investigated for the treatment of type 2 diabetes mellitus and obesity.[3] However, its clinical development was discontinued in Phase II trials.[3] While specific high-throughput screening (HTS) protocols for this compound are not publicly available, this document provides a representative application note and a general protocol for screening CB1 receptor antagonists using a high-throughput format. This protocol is based on common methodologies used for G-protein coupled receptor (GPCR) functional assays.
Mechanism of Action: Cannabinoid Receptor CB1 Antagonism
The cannabinoid receptor 1 (CB1) is a G-protein coupled receptor (GPCR) that is primarily expressed in the central and peripheral nervous systems. It is activated by endogenous cannabinoids (endocannabinoids) such as anandamide and 2-arachidonoylglycerol (2-AG), as well as exogenous cannabinoids like Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.
Upon activation by an agonist, the CB1 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase. This inhibition results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. A CB1 antagonist, such as the representative compound in this protocol, binds to the CB1 receptor and blocks the action of agonists, thereby preventing the downstream decrease in cAMP levels.
Figure 1: Simplified signaling pathway of the CB1 receptor and the mechanism of antagonist action.
Data Presentation: Representative HTS Assay Performance
The following table summarizes hypothetical quantitative data for a representative CB1 antagonist in a competitive binding assay and a functional cAMP assay.
| Parameter | Assay Type | Value | Description |
| IC50 | Competitive Binding | 5.2 nM | Concentration of the antagonist required to displace 50% of a radiolabeled CB1 agonist. |
| IC50 | Functional cAMP Assay | 12.8 nM | Concentration of the antagonist required to inhibit 50% of the agonist-induced decrease in cAMP. |
| Z'-factor | Functional cAMP Assay | 0.78 | A measure of the statistical effect size and an indicator of assay quality (a value > 0.5 is considered excellent for HTS). |
| Signal to Background (S/B) | Functional cAMP Assay | 8.5 | The ratio of the signal in the absence of antagonist to the signal in the presence of a saturating concentration of antagonist. |
| Compound Solubility in DMSO | - | >10 mM | The solubility of the representative compound in the stock solution solvent.[2] |
Experimental Protocols
High-Throughput Screening Workflow for a CB1 Antagonist
The overall workflow for a typical HTS campaign to identify CB1 antagonists is depicted below. The process begins with assay development and validation, followed by the primary screen of a large compound library. Hits from the primary screen are then confirmed, and their potency is determined through dose-response experiments.
Figure 2: A representative workflow for a high-throughput screening campaign for a CB1 antagonist.
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay for CB1 Antagonists
This protocol describes a competitive immunoassay to measure changes in intracellular cAMP levels in a 1536-well plate format, suitable for HTS.
Materials and Reagents:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human CB1 receptor.
-
Assay Medium: HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX.
-
CB1 Receptor Agonist: CP-55,940 or a similar potent agonist.
-
Test Compounds: Library compounds and reference antagonist (e.g., the representative CB1 antagonist) dissolved in DMSO.
-
HTRF cAMP Detection Kit: (e.g., from Cisbio or similar supplier) containing cAMP-d2 and anti-cAMP-cryptate.
-
Plate Type: 1536-well, low-volume, white, solid-bottom microplates.
-
Liquid Handling: Automated liquid handlers capable of dispensing nanoliter to microliter volumes.
-
Plate Reader: An HTRF-compatible plate reader.
Procedure:
-
Cell Preparation:
-
Culture the CB1-expressing cells to ~80-90% confluency.
-
On the day of the assay, harvest the cells and resuspend them in assay medium to a final concentration of 2,000 cells/µL.
-
-
Compound Dispensing:
-
Using an acoustic liquid handler, dispense 5 nL of test compounds, reference antagonist, or DMSO (for controls) into the 1536-well assay plates.
-
-
Cell and Agonist Addition:
-
Add 2.5 µL of the cell suspension (5,000 cells/well) to each well of the assay plate.
-
Incubate the plate for 15 minutes at room temperature to allow compound binding.
-
Add 2.5 µL of the CB1 agonist (at a final concentration equal to its EC80) to all wells except the negative control wells (which receive assay medium instead).
-
-
Lysis and Detection:
-
Incubate the plate for 30 minutes at room temperature.
-
Add 2.5 µL of the HTRF lysis buffer containing cAMP-d2 to each well.
-
Add 2.5 µL of the HTRF lysis buffer containing anti-cAMP-cryptate to each well.
-
-
Final Incubation and Plate Reading:
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
-
Normalize the data using the following controls:
-
High Signal (0% inhibition): Agonist + DMSO (no antagonist).
-
Low Signal (100% inhibition): No agonist + DMSO.
-
-
Calculate the percent inhibition for each test compound concentration.
-
For dose-response curves, plot the percent inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Disclaimer: This document provides a generalized protocol and application note. Specific assay conditions, including cell numbers, incubation times, and reagent concentrations, should be optimized for the specific cell line and reagents used. The information regarding this compound is based on publicly available data, which is limited concerning its use in high-throughput screening.
References
Application Notes and Protocols for Immunohistochemical Staining of PARP1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.[1][2] Its role in DNA damage response makes it a significant target in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[3] Immunohistochemistry (IHC) is a vital technique for assessing the expression levels of PARP1 in tissue samples, which can aid in understanding tumor biology and predicting response to PARP inhibitors.[3][4] This document provides a detailed protocol for the immunohistochemical staining of PARP1 in formalin-fixed, paraffin-embedded (FFPE) tissues.
Signaling Pathway
PARP1 is a crucial player in the cellular response to DNA damage. Upon detecting a single-strand break in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to facilitate repair.
Caption: PARP1 signaling pathway in response to single-strand DNA breaks.
Experimental Protocols
This section details the materials and methods for performing immunohistochemical staining for PARP1 on FFPE tissue sections.
Materials
-
Primary Antibody: Rabbit polyclonal or mouse monoclonal anti-PARP1 antibody.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit or anti-mouse IgG.
-
Antigen Retrieval Solution: Sodium citrate buffer (10 mM, pH 6.0).[3][5]
-
Wash Buffer: Tris-buffered saline with 0.1% Tween 20 (TBS-T).[5]
-
Blocking Solution: 5% normal goat serum in TBS-T.
-
Counterstain: Hematoxylin.
-
Mounting Medium.
-
Positive Control: Tissue known to express PARP1 (e.g., breast cancer tissue).[3]
-
Negative Control: Tissue section incubated without the primary antibody.
Immunohistochemistry Workflow
Caption: General workflow for PARP1 immunohistochemistry.
Detailed Staining Procedure
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Blocking:
-
Incubate sections with the blocking solution for 30-60 minutes at room temperature to prevent non-specific antibody binding.[3]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PARP1 antibody to its optimal concentration in the blocking solution.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with TBS-T (3 changes, 5 minutes each).
-
Incubate with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.[5]
-
-
Detection:
-
Rinse slides with TBS-T (3 changes, 5 minutes each).
-
Apply the DAB chromogen solution and incubate for 5-10 minutes, or until the desired brown color develops.[3]
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100% twice, 2 minutes each).
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a permanent mounting medium.
-
Data Presentation
The interpretation of PARP1 staining should be performed by a qualified pathologist. Staining intensity and the percentage of positive cells are typically evaluated. A common method for quantifying PARP1 expression is the H-score, which combines both intensity and percentage of stained cells.
Table 1: Example of PARP1 Expression Scoring in Breast Cancer Tissue
| Staining Intensity | Score | Percentage of Positive Cells | H-Score Calculation | Example H-Score |
| No Staining | 0 | 10% | (0 x 10) + (1 x 30) + (2 x 40) + (3 x 20) | 170 |
| Weak Staining | 1 | 30% | ||
| Moderate Staining | 2 | 40% | ||
| Strong Staining | 3 | 20% |
Note: The H-score is calculated as: Σ (Intensity Score x Percentage of Positive Cells). The final score ranges from 0 to 300.[3]
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; check antibody concentration |
| Inadequate antigen retrieval | Optimize antigen retrieval time and temperature | |
| High Background | Non-specific antibody binding | Increase blocking time; use a higher dilution of primary antibody |
| Endogenous peroxidase activity | Ensure complete peroxidase blocking | |
| Overstaining | Primary antibody too concentrated | Titrate the primary antibody to the optimal dilution |
| Incubation times too long | Reduce incubation times for antibody or chromogen |
Conclusion
This document provides a comprehensive guide for the immunohistochemical detection of PARP1. Adherence to this protocol should yield reliable and reproducible results for the assessment of PARP1 expression in FFPE tissues, which is crucial for both preclinical research and clinical applications in the context of PARP inhibitor therapies.
References
- 1. The mechanism and clinical application of DNA damage repair inhibitors combined with immune checkpoint inhibitors in the treatment of urologic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological and clinical significance of PARP1 protein expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Immunohistochemistry protocol for PAR2 Antibody (NLS255): Novus Biologicals [novusbio.com]
- 6. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urmc.rochester.edu [urmc.rochester.edu]
- 8. mybiosource.com [mybiosource.com]
- 9. bosterbio.com [bosterbio.com]
- 10. 免疫組織染色のプロトコル [sigmaaldrich.com]
Application Notes and Protocols: Ceralasertib (AZD6738) in Combination with Other Drugs
A Note on AZD-2207: Initial searches for "this compound" indicate that this compound was a cannabinoid receptor CB1 antagonist investigated by AstraZeneca for type 2 diabetes and obesity. Its development was discontinued in 2009. Given the context of this request for detailed experimental protocols for cancer research, it is likely that "this compound" was a mistyped identifier. This document will focus on a more relevant AstraZeneca compound in clinical development for oncology, Ceralasertib (AZD6738) , a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.
Introduction to Ceralasertib (AZD6738)
Ceralasertib (AZD6738) is an orally bioavailable and selective inhibitor of ATR kinase, a crucial component of the DNA Damage Response (DDR) pathway.[1][2] The ATR pathway is activated in response to single-stranded DNA (ssDNA) breaks and replication stress, leading to cell cycle arrest and DNA repair.[3][4] Many cancer cells have a higher dependency on the ATR pathway for survival due to increased oncogene-induced replication stress and defects in other DDR pathways, making ATR an attractive therapeutic target.[5][6] By inhibiting ATR, Ceralasertib can induce synthetic lethality in cancer cells with specific DNA repair defects and can potentiate the anti-tumor activity of DNA-damaging agents like chemotherapy and PARP inhibitors.[7][8]
Mechanism of Action and Signaling Pathway
Ceralasertib competitively inhibits the ATP-binding site of ATR kinase. This prevents the phosphorylation of its downstream targets, most notably the checkpoint kinase 1 (CHK1).[7] Inhibition of the ATR-CHK1 signaling cascade abrogates cell cycle checkpoints (G2/M and intra-S), prevents the stabilization of stalled replication forks, and ultimately leads to the accumulation of DNA double-strand breaks, mitotic catastrophe, and cell death, particularly in tumor cells with high replication stress.[2][7]
Caption: The ATR signaling pathway is activated by DNA damage and replication stress, leading to cell cycle arrest and DNA repair. Ceralasertib inhibits ATR, blocking this response.
Quantitative Data from Combination Studies
The following tables summarize clinical trial data for Ceralasertib in combination with other anticancer agents.
Table 1: Ceralasertib in Combination with Olaparib (PARP Inhibitor)
| Trial/Cohort | Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) | Key Adverse Events (Grade ≥3) | Reference |
| CAPRI (Phase 2) | Platinum-sensitive, recurrent high-grade serous ovarian cancer (HRD-negative) | Ceralasertib 160 mg QD (Days 1-7) + Olaparib 300 mg BID | 45% | - | - | Anemia, Thrombocytopenia, Neutropenia | [9] |
| CAPRI (Phase 2) | Platinum-sensitive, recurrent high-grade serous ovarian cancer (HRD-positive) | Ceralasertib 160 mg QD (Days 1-7) + Olaparib 300 mg BID | 53% | - | 7.5 months | Anemia, Thrombocytopenia, Neutropenia | [9][10] |
| Olaparib Combinations (Phase 2) | Advanced solid tumors with DDR alterations | Ceralasertib 160 mg QD (Days 1-7) + Olaparib 300 mg BID | 8.3% | 62.5% | - | Myelosuppression | [11][12] |
| AcSé-ESMART (Phase I/II) | Pediatric solid tumors with DNA repair deficiencies | Ceralasertib 80 mg + Olaparib 150 mg (ages 12-18) | One confirmed partial response | - | - | Thrombocytopenia, Neutropenia | [13][14] |
Table 2: Ceralasertib in Combination with Chemotherapy
| Trial/Cohort | Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Adverse Events (Grade ≥3) | Reference |
| Phase I Study | Advanced solid tumors | Ceralasertib (escalating doses) + Carboplatin AUC5 (Day 1 of 21-day cycle) | - | - | Myelosuppression | [15][16] |
| Phase I Study | Refractory solid tumors (melanoma enriched) | Ceralasertib (escalating doses) + Paclitaxel 80 mg/m² (Days 1, 8, 15 of 28-day cycle) | 22.6% (overall), 33.3% (melanoma) | 3.6 months (melanoma) | - | [6][17] |
Table 3: Ceralasertib in Combination with Immunotherapy
| Trial/Cohort | Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Adverse Events | Reference |
| Phase II Study | Advanced gastric cancer | Ceralasertib 240 mg BID (Days 15-28) + Durvalumab 1500 mg (Day 1 of 28-day cycle) | 22.6% | 3.0 months (overall), 5.6 months (ATM loss/high HRD signature) | Manageable with dose modification | [18][19] |
Experimental Protocols
The following are representative protocols for preclinical evaluation of Ceralasertib in combination therapies.
Protocol 1: In Vitro Cell Viability Assay (Synergy Analysis)
This protocol determines the synergistic effect of Ceralasertib and another agent (e.g., Olaparib, Carboplatin) on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Ceralasertib (AZD6738)
-
Combination drug (e.g., Olaparib)
-
DMSO (vehicle control)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of Ceralasertib and the combination drug in complete medium. Include single-agent and combination treatments, as well as a vehicle control (DMSO).
-
Treatment: Remove the medium from the wells and add the drug-containing medium.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls. Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Protocol 2: Western Blotting for Pharmacodynamic Biomarkers
This protocol assesses the on-target effect of Ceralasertib by measuring the phosphorylation of downstream targets.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Ceralasertib (AZD6738)
-
DNA damaging agent (e.g., Carboplatin, optional to induce ATR activation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CHK1 (Ser345), anti-CHK1, anti-γH2AX, anti-Actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat with the DNA damaging agent (if applicable) for a specified time, followed by co-treatment with Ceralasertib for 1-2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal. A decrease in the p-CHK1/total CHK1 ratio indicates successful ATR inhibition. An increase in γH2AX can indicate increased DNA damage.[20]
Protocol 3: In Vivo Tumor Xenograft Study
This protocol evaluates the in vivo efficacy of Ceralasertib in combination with another agent in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG)
-
Cancer cell line or patient-derived xenograft (PDX) model
-
Ceralasertib (AZD6738) formulated for oral gavage
-
Combination drug formulated for its appropriate route of administration (e.g., Olaparib for oral gavage, Carboplatin for intraperitoneal injection)
-
Vehicle controls
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells or PDX fragments into the flanks of the mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle, Ceralasertib alone, combination drug alone, Ceralasertib + combination drug).
-
Treatment Administration: Administer drugs according to the optimized dose and schedule determined from preclinical studies.[8][21] For example, Ceralasertib at 50 mg/kg daily by oral gavage and Carboplatin at a specified dose by IP injection.
-
Monitoring: Monitor tumor volume (using calipers) and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue treatment until tumors reach a predetermined endpoint size or for a specified duration.
-
Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) and assess statistical significance between groups.
Caption: A typical preclinical workflow for evaluating Ceralasertib combination therapies, from in vitro synergy to in vivo efficacy.
References
- 1. What is Ceralasertib used for? [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I Study of Ceralasertib (AZD6738), a Novel DNA Damage Repair Agent, in Combination with Weekly Paclitaxel in Refractory Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onclive.com [onclive.com]
- 10. Combination ATR (ceralasertib) and PARP (olaparib) Inhibitor (CAPRI) Trial in Acquired PARP Inhibitor-Resistant Homologous Recombination-Deficient Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ceralasertib-Mediated ATR Inhibition Combined With Olaparib in Advanced Cancers Harboring DNA Damage Response and Repair Alterations (Olaparib Combinations) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. oncozine.com [oncozine.com]
- 14. aacr.org [aacr.org]
- 15. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phase I Trial of First-in-Class ATR Inhibitor M6620 (VX-970) as Monotherapy or in Combination With Carboplatin in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Phase II study of ceralasertib (AZD6738) in combination with durvalumab in patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. benchchem.com [benchchem.com]
- 21. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cellular Response to DNA Damage Response Inhibitors
A Note on AZD-2207: Initial searches indicate that this compound was an investigational cannabinoid receptor CB1 antagonist for metabolic diseases, with its development discontinued. Given the context of flow cytometry for analyzing cellular signaling, apoptosis, and cell cycle, it is highly probable that the intended topic was one of AstraZeneca's DNA Damage Response (DDR) inhibitors, such as the next-generation PARP1 inhibitor Saruparib (AZD5305) or the DNA-PK inhibitor AZD-7648 . This document will focus on the application of flow cytometry to analyze the effects of these representative DDR inhibitors.
Introduction
In the field of oncology drug development, understanding the cellular response to novel therapeutics is paramount. DNA Damage Response (DDR) inhibitors, such as PARP1 and DNA-PK inhibitors, represent a promising class of anti-cancer agents. These drugs function by targeting the pathways that cancer cells use to repair DNA damage, leading to synthetic lethality, cell cycle arrest, and apoptosis.[1][2] Flow cytometry is a powerful, high-throughput technique that allows for the rapid, quantitative analysis of these cellular processes at the single-cell level.[3]
These application notes provide detailed protocols for utilizing flow cytometry to assess the impact of DDR inhibitors like Saruparib (AZD5305) and AZD-7648 on apoptosis and cell cycle distribution in cancer cell lines.
Mechanism of Action: Signaling Pathways
DDR inhibitors exploit the reliance of cancer cells on specific DNA repair pathways.
-
PARP1 Inhibition (e.g., Saruparib/AZD5305): PARP1 is crucial for the repair of DNA single-strand breaks (SSBs). In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA mutations, inhibition of PARP1 leads to the accumulation of SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The inability to repair these DSBs results in cell cycle arrest and apoptosis.[4][5] Saruparib (AZD5305) is a highly selective PARP1 inhibitor, designed to minimize off-target effects associated with dual PARP1/2 inhibitors.[6]
-
DNA-PK Inhibition (e.g., AZD-7648): DNA-dependent protein kinase (DNA-PK) is a key component of the non-homologous end joining (NHEJ) pathway, a major route for repairing DSBs.[3] By inhibiting DNA-PK, AZD-7648 prevents the repair of DSBs, leading to the accumulation of DNA damage, which in turn can induce G2/M cell cycle arrest and apoptosis.[7][8]
Signaling pathways affected by PARP1 and DNA-PK inhibitors.
Experimental Workflow
The general workflow for analyzing the effects of DDR inhibitors using flow cytometry involves cell culture, drug treatment, cell harvesting, staining with fluorescent dyes, and data acquisition.
General experimental workflow for flow cytometry analysis.
Detailed Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
DDR inhibitor (e.g., Saruparib or AZD-7648)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or equivalent with other fluorochromes)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Drug Treatment: Treat cells with various concentrations of the DDR inhibitor (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 48, 72 hours).
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the medium, wash once with PBS, and detach the cells using a non-enzymatic cell dissociation solution. Collect cells in a centrifuge tube.
-
Suspension cells: Collect the cells directly into a centrifuge tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining. Use appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI). Acquire data for at least 10,000 events per sample.
-
Data Analysis: Create a dot plot of PI versus Annexin V fluorescence. Gate the populations to quantify the percentage of cells that are:
-
Viable (Annexin V- / PI-)
-
Early Apoptotic (Annexin V+ / PI-)
-
Late Apoptotic/Necrotic (Annexin V+ / PI+)
-
Necrotic (Annexin V- / PI+)
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol measures the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
DDR inhibitor (e.g., Saruparib or AZD-7648)
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting and Washing: Follow steps 3 and 4 from Protocol 1.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in 500 µL of PI/RNase Staining Buffer.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use a low flow rate to ensure accurate DNA content measurement. Acquire data for at least 20,000 events per sample.
-
Data Analysis: Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Data Presentation
The following tables present representative data from experiments with DDR inhibitors.
Table 1: Apoptosis Induction by AZD-7648 in a Leukemia Cell Line (e.g., HEL) after 48 hours
| Treatment Concentration | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 92.5 ± 2.1 | 3.5 ± 0.8 | 2.8 ± 0.5 |
| 1 µM AZD-7648 | 85.1 ± 3.5 | 7.2 ± 1.2 | 5.5 ± 1.0 |
| 10 µM AZD-7648 | 65.8 ± 4.2 | 15.6 ± 2.5 | 16.4 ± 2.8 |
| 50 µM AZD-7648 | 40.2 ± 5.1 | 22.3 ± 3.1 | 35.1 ± 4.5 |
Data are presented as mean ± standard deviation from three independent experiments and are representative based on published findings.[3]
Table 2: Cell Cycle Distribution in a BRCA-deficient Ovarian Cancer Cell Line (e.g., OVCAR-3) after 72-hour treatment with Saruparib (AZD5305)
| Treatment Concentration | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.4 ± 3.3 | 28.1 ± 2.5 | 16.5 ± 1.8 |
| 0.1 µM Saruparib | 50.1 ± 2.8 | 25.5 ± 2.1 | 24.4 ± 2.0 |
| 1 µM Saruparib | 42.6 ± 3.1 | 18.2 ± 1.9 | 39.2 ± 3.5 |
| 10 µM Saruparib | 35.8 ± 2.9 | 12.5 ± 1.5 | 51.7 ± 4.1 |
Data are presented as mean ± standard deviation from three independent experiments and are representative based on published findings.[6]
References
- 1. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response | eLife [elifesciences.org]
- 2. Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
Navigating AZD-2207 Solubility: A Technical Support Guide
For researchers and drug development professionals working with the highly lipophilic cannabinoid receptor CB1 antagonist, AZD-2207, achieving optimal solubility is critical for experimental success. This guide provides troubleshooting strategies, frequently asked questions, and detailed protocols to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the most consistently recommended solvent for dissolving this compound.[1] Due to its highly lipophilic nature, it is poorly soluble in aqueous solutions.
Q2: Are there any alternative solvents to DMSO?
A2: While DMSO is the primary recommendation, for certain applications, other organic solvents may be tested in small, trial amounts to avoid sample loss. These could include ethanol or dimethylformamide (DMF). However, the solubility in these solvents is not well-documented and should be experimentally determined.
Q3: My this compound is not dissolving completely in DMSO. What should I do?
A3: If you are experiencing issues with dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Ensure the DMSO is of high purity and anhydrous. Moisture in DMSO can reduce its solvating power for lipophilic compounds.
-
Gently warm the solution. Warming the solution to 37°C with gentle vortexing can aid in dissolution. Avoid excessive heat, which could degrade the compound.
-
Sonication. Brief periods of sonication in a water bath can help to break up any clumps of powder and enhance dissolution.
-
Reduce the concentration. If the compound is still not dissolving, you may be exceeding its solubility limit in DMSO. Try preparing a more dilute stock solution.
Q4: Can I prepare an aqueous working solution from my DMSO stock?
A4: Yes, but it must be done carefully to avoid precipitation. It is crucial to start with a high-concentration stock in 100% DMSO and then dilute it into your aqueous buffer or media. The final concentration of DMSO in your working solution should be kept as low as possible (typically <0.5%) to avoid solvent effects on your cells or assay. When diluting, add the DMSO stock to the aqueous solution dropwise while vortexing to ensure rapid mixing and minimize precipitation.
Q5: What are some general considerations for handling a lipophilic compound like this compound?
A5: Lipophilic compounds can be prone to adsorbing to plastic surfaces. To ensure accurate concentrations, it is recommended to use low-adhesion polypropylene tubes and pipette tips.
Quantitative Solubility Data
Precise, publicly available quantitative solubility data for this compound in various solvents is limited. The table below summarizes the available qualitative information. Researchers should determine the exact solubility for their specific experimental conditions.
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended primary solvent for stock solutions. |
| Ethanol | Limited/Unknown | May be used in some cases, but solubility should be tested. |
| Water/PBS | Poorly Soluble | Not recommended for initial dissolution. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 605.46 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile, low-adhesion polypropylene microcentrifuge tubes
-
Calibrated pipettes and low-adhesion tips
-
Vortex mixer
-
Water bath sonicator (optional)
-
37°C water bath or heating block (optional)
Methodology:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 6.05 mg of this compound.
-
Aliquot the solvent: Add 1 mL of anhydrous DMSO to a sterile low-adhesion microcentrifuge tube.
-
Add this compound: Carefully add the weighed this compound powder to the DMSO.
-
Dissolve the compound:
-
Cap the tube securely and vortex for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, gently warm the solution to 37°C for 5-10 minutes and vortex again.
-
If necessary, sonicate the tube in a water bath for 5-10 minutes.
-
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizing Key Processes
Troubleshooting Workflow for this compound Solubility Issues
Signaling Pathway of a CB1 Receptor Antagonist
As an antagonist of the Cannabinoid Receptor 1 (CB1), this compound blocks the downstream signaling cascade typically initiated by endocannabinoids. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.
References
Technical Support Center: Optimizing PARP Inhibitor Treatment Duration In Vitro
A Note on AZD-2207: Our resources indicate that "this compound" is not a commonly referenced compound in publicly available scientific literature. It is possible this is an internal designation or a typographical error. The "AZD" prefix is characteristic of compounds developed by AstraZeneca. A prominent PARP (poly ADP-ribose polymerase) inhibitor from AstraZeneca with a similar designation is Olaparib (formerly known as AZD2281). This guide will focus on general principles for optimizing the in vitro treatment duration of PARP inhibitors, using Olaparib as a key example.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What is the primary mechanism of action for PARP inhibitors?
A1: PARP inhibitors block the function of PARP enzymes, which are crucial for repairing single-strand DNA breaks (SSBs).[1][2][3] When SSBs are not repaired, they can lead to the formation of double-strand breaks (DSBs) during DNA replication.[1][4] In cancer cells with pre-existing defects in homologous recombination (HR) repair for DSBs (e.g., those with BRCA1/2 mutations), the accumulation of DSBs is highly toxic and leads to cell death. This concept is known as synthetic lethality.[1] Additionally, some PARP inhibitors "trap" the PARP enzyme on the DNA, creating a toxic protein-DNA complex that further enhances their cytotoxic effect.[4][5]
Q2: How long should I expose my cells to a PARP inhibitor in my in vitro experiment?
A2: The optimal treatment duration for a PARP inhibitor can vary significantly depending on the cell line, the specific inhibitor used, and the experimental endpoint. For single-agent activity, continuous exposure is often required to ensure that DNA breaks are not repaired before cells enter the S-phase of the cell cycle.[6][7] Many studies report incubation times of 72 hours or longer to determine cytotoxicity (IC50 values).[8] However, for combination studies with other agents, shorter durations may be sufficient and even necessary to avoid excessive toxicity.[7] It is crucial to perform a time-course experiment to determine the optimal duration for your specific model and research question.
Q3: My results are inconsistent across experiments. What could be the cause?
A3: Inconsistent results with PARP inhibitors can stem from several factors:
-
Cell Culture Conditions: Ensure consistent cell density, passage number, and media composition between experiments.
-
Drug Potency: The potency of PARP inhibitors can differ, and their "trapping" efficiency does not always correlate with their catalytic inhibition.[4] Be aware of the specific properties of the inhibitor you are using.
-
Off-Target Effects: Some PARP inhibitors can have off-target effects on other proteins, such as kinases, which might contribute to the observed phenotype.[5] Consider using a structurally different PARP inhibitor to confirm that the observed effect is due to PARP inhibition.[5]
-
Cell Line Integrity: Regularly verify the identity and purity of your cell lines.
Q4: I am observing unexpected toxicity in my cell line. What can I do?
A4: Unexpected toxicity could be due to off-target effects or high sensitivity of the cell line.[5] Consider the following troubleshooting steps:
-
Dose-Response Analysis: Perform a careful dose-response experiment to ensure you are using a concentration that is relevant for PARP inhibition in your specific cell model.
-
Compare with a More Selective Inhibitor: If possible, test a more selective PARP inhibitor to see if the toxicity is mitigated.[5]
-
Review the Literature: Check published data for your specific cell line and PARP inhibitor to see if similar toxicities have been reported.
Quantitative Data: Olaparib IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for Olaparib in various cancer cell lines after a 72-hour incubation period.
| Cell Line | Tumor Entity | IC50 (nM) | Histology | Species |
| CLBL-1 | Lymphoma | 40 | B-cell lymphoma | Canine |
| Raji | Lymphoma | 60 | Burkitt lymphoma | Human |
| SU-DHL-8 | Lymphoma | 80 | B-cell lymphoma | Human |
| OSW | Lymphoma | 103 | T-cell lymphoma | Canine |
| GL-1 | Leukemia | 105 | B-cell leukemia | Canine |
| Hs578T | Breast | 135 | Carcinoma | Human |
| KG-1a | Leukemia | 145 | AML | Human |
| MCF-7 | Breast | 150 | Adenocarcinoma | Human |
| HCT116 | Colon | 150 | Carcinoma | Human |
| RKO | Colon | 150 | Carcinoma | Human |
Data adapted from a study on NVX-412, which included comparative IC50 values for other compounds.[8]
Experimental Protocols
Determining Optimal Treatment Duration using a Cell Viability Assay
This protocol outlines a general method to determine the optimal in vitro treatment duration for a PARP inhibitor using a common cell viability assay (e.g., MTT, WST-8, or real-time cell analysis).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
PARP inhibitor stock solution (e.g., Olaparib in DMSO)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., WST-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the PARP inhibitor in complete medium. A common concentration range to test is based on the known IC50 value for the cell line (if available), typically spanning several orders of magnitude around this value.
-
Remove the medium from the wells and add the medium containing the different concentrations of the PARP inhibitor. Include vehicle control (e.g., DMSO) wells.
-
-
Time-Course Incubation:
-
Incubate the plates for different durations (e.g., 24, 48, 72, 96, and 120 hours).
-
-
Cell Viability Measurement (Example with WST-8):
-
At each time point, add 10 µL of WST-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration for each time point.
-
Determine the IC50 value for each incubation time. The optimal duration will depend on the experimental goals, such as achieving a desired level of inhibition or observing a specific phenotype.
-
Visualizations
Caption: Workflow for optimizing PARP inhibitor treatment duration in vitro.
Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. The mechanism and clinical application of DNA damage repair inhibitors combined with immune checkpoint inhibitors in the treatment of urologic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Item - IC50 values for 21 cell lines of various tumor entities. - figshare - Figshare [figshare.com]
AZD-2207 off-target effects and mitigation
Disclaimer: The compound "AZD-2207" referenced in the query is not found in the public domain. Based on the context of off-target effects of kinase inhibitors and similar nomenclature from AstraZeneca, this document addresses the checkpoint kinase 1 and 2 (Chk1/Chk2) inhibitor AZD7762 . It is presumed that "this compound" was a typographical error. This information is for research use only and not for clinical advice.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the Chk1/Chk2 inhibitor, AZD7762.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AZD7762?
AZD7762 is a potent, ATP-competitive inhibitor of the serine/threonine kinases Chk1 and Chk2.[1][2] These kinases are critical components of the DNA damage response (DDR) pathway. In response to DNA damage, Chk1 and Chk2 are activated and signal for cell cycle arrest, allowing time for DNA repair.[3][4] By inhibiting Chk1 and Chk2, AZD7762 abrogates the S and G2/M checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells, particularly those with a deficient G1 checkpoint (e.g., p53-mutated).[5][6][7]
Q2: What are the known on-target effects of AZD7762 in cellular assays?
The primary on-target effect of AZD7762 is the inhibition of Chk1 and Chk2 activity. This can be observed in cellular assays by:
-
Abrogation of DNA damage-induced G2/M checkpoint: Cells treated with a DNA damaging agent (e.g., gemcitabine, topotecan) will arrest in the G2 phase. Co-treatment with AZD7762 will cause these cells to bypass this checkpoint and enter mitosis.[2]
-
Inhibition of Chk1 autophosphorylation: A reduction in the phosphorylation of Chk1 at serine 296 (pS296-Chk1) is a direct marker of Chk1 inhibition.
-
Increased phosphorylation of ATR/ATM substrates: Inhibition of Chk1 can lead to a feedback loop resulting in increased phosphorylation of upstream kinases like ATR and ATM, and their substrates such as Chk1 at serine 345 (pS345-Chk1) and histone H2AX (γH2AX).[8]
-
Potentiation of DNA-damaging agents: AZD7762 has been shown to synergistically increase the cytotoxicity of various chemotherapeutic agents and radiation.[5][7]
Q3: What are the major off-target effects associated with AZD7762?
The most significant off-target effect of AZD7762, which led to the discontinuation of its clinical development, is cardiac toxicity .[9][10] This manifested as grade 3 troponin I increase and myocardial ischemia in clinical trials.[10] Preclinical studies also indicated cardiovascular changes, including decreased blood pressure in rats and reduced left ventricular contractility in dogs.
Other potential off-target effects, as suggested by kinase profiling, include the inhibition of:
-
Src-family kinases: Yes, Fyn, Lyn, Hck, and Lck.[2]
-
Calcium/calmodulin-dependent protein kinases (CaMKs). [9]
Q4: How can I confirm that the observed phenotype in my experiment is due to on-target Chk1/Chk2 inhibition?
To confirm on-target activity, researchers should:
-
Perform a dose-response experiment: The desired phenotype should correlate with the known IC50 of AZD7762 for Chk1/Chk2.
-
Conduct rescue experiments: If possible, expressing a drug-resistant mutant of Chk1 or Chk2 should reverse the observed phenotype.
-
Utilize siRNA-mediated knockdown: Depleting Chk1 or Chk2 using siRNA should phenocopy the effects of AZD7762.[6]
Troubleshooting Guides
Issue 1: High cell toxicity observed at concentrations expected to be selective for Chk1/Chk2.
| Potential Cause | Troubleshooting Steps |
| Off-target toxicity | 1. Review the kinase selectivity profile of AZD7762 (see Table 1). 2. Lower the concentration of AZD7762 to a range where it is more selective for Chk1/Chk2. 3. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement at various concentrations (see Experimental Protocols). |
| Compound instability | 1. Prepare fresh dilutions of AZD7762 for each experiment. 2. Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] |
| Solvent toxicity | 1. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is below 0.1%. |
Issue 2: Inconsistent results between experimental repeats.
| Potential Cause | Troubleshooting Steps |
| Variability in cell culture conditions | 1. Standardize cell passage number and confluency for all experiments. 2. Ensure consistent incubation times with AZD7762. |
| Compound degradation | 1. Aliquot and store AZD7762 stock solutions at -80°C. 2. Use fresh dilutions for each experiment. |
| Assay variability | 1. Optimize and standardize all assay protocols. 2. Include appropriate positive and negative controls in every experiment. |
Issue 3: Phenotype observed does not match genetic knockdown of Chk1/Chk2.
| Potential Cause | Troubleshooting Steps |
| Off-target effects of AZD7762 | 1. Validate the on-target effect with a secondary assay, such as Western blotting for downstream substrate phosphorylation (e.g., pS296-Chk1). 2. Test multiple, structurally unrelated inhibitors of Chk1/Chk2. |
| Incomplete knockdown by siRNA | 1. Confirm the efficiency of Chk1/Chk2 knockdown by Western blotting. 2. Test multiple siRNA sequences targeting different regions of the Chk1/Chk2 mRNA. |
| Differential effects of inhibition vs. protein depletion | 1. Consider that inhibiting the kinase activity of a protein may have different consequences than its complete removal, which can affect scaffolding functions. |
Data Presentation
Table 1: Kinase Selectivity Profile of AZD7762
| Target Kinase | IC50 (nM) | Notes |
| Chk1 (On-target) | 5 | Primary Target [1][2] |
| Chk2 (On-target) | 5 | Primary Target [2] |
| Yes (Off-target) | Low nM range | Src-family kinase[2] |
| Fyn (Off-target) | Low nM range | Src-family kinase[2] |
| Lyn (Off-target) | Low nM range | Src-family kinase[2] |
| Hck (Off-target) | Low nM range | Src-family kinase[2] |
| Lck (Off-target) | Low nM range | Src-family kinase[2] |
| CaMKs (Off-target) | - | Calcium/calmodulin-dependent protein kinases have been implicated in cardiac toxicity.[9] |
Note: Detailed KINOMEscan data with "Percent of control" values are available in the LINCS Data Portal (Dataset ID: 20027). This data can be used to assess inhibition of a wider range of kinases.
Table 2: Cellular Activity of AZD7762
| Assay | Cell Line | EC50 (nM) | Notes |
| Checkpoint Abrogation (G2 arrest) | HT29 | 10 | Abrogation of camptothecin-induced G2 arrest.[2] |
| Cytotoxicity (Single Agent) | Neuroblastoma cell lines | 82.6 - 505.9 | Varies depending on the cell line.[2] |
| Potentiation of Gemcitabine | SW620 | 300 nM AZD7762 reduces Gemcitabine GI50 from 24.1 nM to 1.08 nM | [2] |
| Potentiation of Gemcitabine | MDA-MB-231 | 300 nM AZD7762 reduces Gemcitabine GI50 from 2.25 µM to 0.15 µM | [2] |
Experimental Protocols
1. Western Blot for On-Target Chk1 Pathway Modulation
This protocol is to assess the phosphorylation status of Chk1 and its downstream targets.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with DNA damaging agent (e.g., 100 nM gemcitabine) for a predetermined time (e.g., 24 hours) to induce Chk1 activation. Add various concentrations of AZD7762 for the final 2-4 hours of incubation.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-pChk1 S296, anti-pChk1 S345, anti-Chk1 total, anti-γH2AX, and a loading control like β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol determines if AZD7762 binds to Chk1 in intact cells.
-
Cell Treatment: Treat cultured cells with various concentrations of AZD7762 or vehicle control for 1-2 hours at 37°C.
-
Heat Shock:
-
Harvest and wash cells with PBS containing protease and phosphatase inhibitors.
-
Aliquot cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to room temperature.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a non-denaturing lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble Chk1 by Western blotting.
-
Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of AZD7762 indicates target engagement.
-
3. Washout Experiment to Differentiate Reversible vs. Irreversible Off-Target Effects
This protocol helps determine if an observed off-target effect is reversible.
-
Initial Treatment: Treat cells with a high concentration of AZD7762 (where off-target effects are suspected) for a defined period (e.g., 2-4 hours).
-
Washout:
-
Remove the medium containing AZD7762.
-
Wash the cells multiple times (e.g., 3 times for 5 minutes each) with fresh, pre-warmed medium to remove the inhibitor.[11]
-
-
Recovery: Add fresh medium without the inhibitor and incubate the cells for various recovery time points (e.g., 1, 4, 8, 24 hours).
-
Assay: At each time point, perform the relevant cellular or biochemical assay to assess the phenotype of interest.
-
Analysis: If the phenotype reverts to the control state over time, the off-target effect is likely reversible. If the phenotype persists, the binding may be irreversible or have long-lasting downstream consequences.
Visualizations
Caption: DNA Damage Response Pathway and the inhibitory action of AZD7762.
Caption: Troubleshooting workflow for unexpected results with AZD7762.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. CHEK1 - Wikipedia [en.wikipedia.org]
- 5. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNAi screen of the protein kinome identifies checkpoint kinase 1 (CHK1) as a therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing In Vivo Toxicity of PARP Inhibitors
Disclaimer: Information regarding a specific compound designated "AZD-2207" is not publicly available. The following guidance is based on the well-documented class of PARP (Poly ADP-ribose polymerase) inhibitors and is intended to provide general strategies for managing in vivo toxicities associated with this class of compounds. Researchers should adapt these recommendations to their specific experimental context and the characteristics of their particular molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common in vivo toxicities observed with PARP inhibitors?
A1: The most frequently reported toxicities associated with PARP inhibitors in preclinical and clinical studies include:
-
Hematological Toxicities: Anemia, thrombocytopenia (low platelet count), and neutropenia (low neutrophil count) are common. Anemia is often the most prevalent hematologic adverse event.[1][2]
-
Gastrointestinal (GI) Toxicities: Nausea is the most common GI side effect, with vomiting occurring less frequently.[3][4] Other GI issues can include diarrhea and decreased appetite.
-
Fatigue: A general feeling of tiredness and lack of energy is a consistently reported toxicity.[3][5]
Q2: How can I proactively mitigate potential toxicities before starting my in vivo study?
A2: Proactive measures can help reduce the incidence and severity of adverse events:
-
Dose Range Finding Studies: Conduct a preliminary dose-finding study to determine the maximum tolerated dose (MTD) and establish a therapeutic window for your specific model.
-
Baseline Health Assessment: Ensure all animals are in good health before the start of the experiment. For hematological monitoring, consider obtaining baseline complete blood counts (CBCs).
-
Supportive Care Planning: Have a plan in place for supportive care, such as having appropriate antiemetics available if GI distress is anticipated.
Q3: Are there different toxicity profiles among various PARP inhibitors?
A3: Yes, while there are class-wide toxicities, the incidence and severity can vary between different PARP inhibitors. For example, some may be associated with a higher incidence of hematological toxicities than others.[3] Newer generation PARP inhibitors, such as those selective for PARP1, are being developed with the aim of reducing hematological toxicity.[6]
Q4: What is the general mechanism behind PARP inhibitor-induced hematological toxicity?
A4: The hematological toxicities of PARP inhibitors are thought to be related to their mechanism of action. Both direct inhibition of PARP and the "trapping" of PARP on DNA can lead to DNA damage in rapidly dividing cells, such as hematopoietic stem and progenitor cells in the bone marrow.[4] This can disrupt normal hematopoiesis, leading to cytopenias.
Troubleshooting Guides
Guide 1: Managing Hematological Toxicity
Issue: Anemia, thrombocytopenia, or neutropenia is observed in treated animals.
Troubleshooting Steps:
-
Confirm with Blood Analysis: Perform a complete blood count (CBC) to quantify the extent of the cytopenia.
-
Dose Interruption: Temporarily halt dosing to allow for bone marrow recovery. Monitor blood counts regularly during this period.
-
Dose Reduction: Once blood counts have recovered to an acceptable level, resume dosing at a reduced level (e.g., 50% or 75% of the original dose).
-
Supportive Care:
-
For severe anemia, a blood transfusion may be considered, although this is more common in a clinical setting.
-
For neutropenia, consider housing animals in a sterile environment to minimize the risk of infection.
-
Guide 2: Managing Gastrointestinal Toxicity
Issue: Animals exhibit signs of nausea (e.g., pica, conditioned taste aversion) or vomiting.
Troubleshooting Steps:
-
Administer Antiemetics: Prophylactically treat with a 5-HT3 receptor antagonist, such as ondansetron, approximately 30-60 minutes before PARP inhibitor administration.[2]
-
Dose Adjustment: If antiemetics are insufficient, consider a dose interruption followed by a dose reduction.[1]
-
Dietary Modifications: Ensure easy access to palatable and moistened food to encourage eating.
Quantitative Data Summary
Table 1: Incidence of Grade 3/4 Hematological Toxicities with Approved PARP Inhibitors (First-Line Maintenance Ovarian Cancer Trials)
| Adverse Event | Olaparib | Rucaparib | Niraparib |
| Anemia | 22% | 27% | 31% |
| Thrombocytopenia | Not specified | Not specified | Not specified |
| Neutropenia | Not specified | Not specified | Not specified |
Data adapted from clinical trial findings.[1]
Table 2: General Dose Reduction Strategies for Managing Toxicities
| Toxicity Grade | Recommended Action | Subsequent Dosing |
| Grade 1 | Continue treatment, monitor closely. | No change |
| Grade 2 | Consider dose interruption until resolution to Grade ≤1. | Resume at the same or a reduced dose level. |
| Grade 3 or 4 | Interrupt dose immediately. | Resume at a reduced dose level once toxicity resolves to Grade ≤1. |
This is a generalized guideline and should be adapted based on the specific toxicity and experimental goals.
Experimental Protocols
Protocol: In Vivo Toxicology Assessment of a PARP Inhibitor
-
Animal Model: Select a relevant rodent model (e.g., BALB/c mice or Sprague-Dawley rats).
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to vehicle control and treatment groups.
-
Dosing:
-
Administer the PARP inhibitor via the intended clinical route (e.g., oral gavage).
-
Dosing can be once or twice daily for a specified period (e.g., 14 or 28 days).
-
-
Monitoring:
-
Daily: Observe for clinical signs of toxicity (e.g., changes in posture, activity, grooming, stool consistency).
-
Weekly: Record body weight.
-
Blood Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline and at specified time points during the study for complete blood counts and clinical chemistry analysis.
-
-
Termination and Necropsy:
-
At the end of the study, euthanize animals and perform a gross necropsy.
-
Collect key organs (e.g., bone marrow, spleen, liver, kidneys) for histopathological examination.
-
Visualizations
References
- 1. ascopubs.org [ascopubs.org]
- 2. Proper Management of Toxicities Associated with PARP Inhibitors Is Essential for Optimizing Treatment Outcomes - Oncology Practice Management [oncpracticemanagement.com]
- 3. targetedonc.com [targetedonc.com]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Olaparib (AZD-2281) Efficacy in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the PARP inhibitor Olaparib (formerly AZD-2281)[1][2], particularly in the context of acquired resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Olaparib?
A1: Olaparib is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, PARP-2, and PARP-3.[3][4] Its anticancer activity is based on the principle of synthetic lethality. In cells with deficient homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 or BRCA2, PARP inhibition leads to the accumulation of single-strand DNA breaks.[1][2][4] During DNA replication, these unrepaired single-strand breaks are converted into toxic double-strand breaks. The HR-deficient cells are unable to accurately repair these double-strand breaks, leading to genomic instability, cell cycle arrest, and ultimately apoptosis (cell death).[1][4]
Q2: My cancer cell line, which was initially sensitive to Olaparib, has developed resistance. What are the common molecular mechanisms behind this?
A2: Acquired resistance to Olaparib in cancer cell lines can arise through several mechanisms:
-
Restoration of Homologous Recombination (HR) Function: This is a primary mechanism of resistance. Secondary or "reversion" mutations in BRCA1/2 can restore the open reading frame and produce a functional protein, thereby reactivating the HR repair pathway.[5][6]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump Olaparib out of the cancer cells, reducing its intracellular concentration and thereby its efficacy.[5][7]
-
Reduced PARP Trapping: Some cancer cells can develop mechanisms to remove the PARP protein that gets "trapped" on the DNA by Olaparib. For instance, the p97 protein has been identified as playing a role in removing trapped PARP1 from DNA, thus mitigating the drug's cytotoxic effect.[8]
-
Replication Fork Stabilization: Cancer cells can acquire alterations that protect stalled replication forks from degradation, allowing more time for DNA repair and preventing the formation of lethal double-strand breaks.
-
Changes in PARP1 Expression or Activity: While less common, mutations in the PARP1 gene itself can prevent Olaparib from binding effectively.
Q3: How can I experimentally confirm the mechanism of resistance in my cell line?
A3: To investigate the mechanism of resistance, you can perform the following experiments:
-
Sanger or Next-Generation Sequencing (NGS): Sequence the BRCA1/2 genes in your resistant cell line to identify any potential reversion mutations.
-
qRT-PCR and Western Blotting: Analyze the expression levels of drug efflux pumps like ABCB1/P-glycoprotein in your parental and resistant cell lines.
-
RAD51 Foci Formation Assay: Assess the functional status of the HR pathway. An increase in the formation of RAD51 foci upon DNA damage in the resistant line compared to the parental line suggests restoration of HR activity.
-
Drug Efflux Assays: Use fluorescent substrates of ABC transporters (e.g., rhodamine 123) to measure the efflux activity in your cells. Co-treatment with an efflux pump inhibitor like verapamil can also help determine if this is a key resistance mechanism.[9]
Troubleshooting Guide: Improving Olaparib Efficacy
This guide provides strategies to overcome Olaparib resistance and enhance its cytotoxic effects in your in vitro models.
Problem 1: Decreased Sensitivity to Olaparib Monotherapy
If your cell line is showing a reduced response to Olaparib alone, consider the following combination strategies. The goal is to exploit other cellular vulnerabilities or to re-sensitize the cells to PARP inhibition.
Solution: Combination Therapies
Combining Olaparib with other agents can create synthetic lethality in a broader range of cancer cells or overcome specific resistance mechanisms.
-
Combination with Chemotherapy:
-
Rationale: DNA-damaging agents like platinum-based compounds (e.g., cisplatin, carboplatin) or topoisomerase inhibitors create lesions that rely on PARP-mediated repair. Combining these with Olaparib can potentiate their cytotoxic effects.[10]
-
Example: In platinum-sensitive ovarian cancer models, the combination of Olaparib with cisplatin has shown synergistic effects.[10]
-
-
Combination with Anti-Angiogenic Agents:
-
Rationale: Agents like bevacizumab (an anti-VEGF antibody) or cediranib (a VEGFR tyrosine kinase inhibitor) can induce hypoxia, which in turn can downregulate HR repair proteins, creating an "HR-deficient-like" state and sensitizing cells to PARP inhibitors.[11]
-
Example: The combination of Olaparib and cediranib has shown improved progression-free survival in clinical trials for platinum-sensitive relapsed ovarian cancer.[12]
-
-
Combination with Immune Checkpoint Inhibitors:
-
Rationale: PARP inhibitors can increase genomic instability, leading to the generation of neoantigens that can be recognized by the immune system. Combining Olaparib with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies (e.g., durvalumab, pembrolizumab) can enhance the anti-tumor immune response.[11][13]
-
Example: The combination of Olaparib and durvalumab is being investigated in various solid tumors.[12]
-
-
Combination with other DNA Damage Response (DDR) Inhibitors:
-
Rationale: Targeting other key players in the DDR pathway can create a catastrophic level of DNA damage that even HR-proficient or partially resistant cells cannot survive.
-
Examples:
-
Quantitative Data on Combination Therapies
The following table summarizes the objective response rates (ORR) from selected clinical trials of Olaparib combination therapies.
| Combination Therapy | Cancer Type | Patient Subgroup | Objective Response Rate (ORR) | Reference |
| Olaparib + Durvalumab + Bevacizumab | Ovarian Cancer | BRCA wild-type | 77.4% | [10] |
| Olaparib + Pembrolizumab | Various Solid Tumors | BRCA1/2 mutated | 27.2% (CR: 8.3%, PR: 18.9%) | [16] |
| Niraparib + Pembrolizumab | Ovarian Cancer | BRCA1/2 mutated | 45% | [12] |
CR: Complete Response, PR: Partial Response
Experimental Protocols
Protocol 1: Determining IC50 Values for Olaparib Sensitivity
Objective: To quantify the concentration of Olaparib required to inhibit 50% of cell growth (IC50) in your cell line.
Materials:
-
Cancer cell lines (parental and resistant)
-
Complete cell culture medium
-
96-well plates
-
Olaparib stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTT/XTT assay kit
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium).
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of Olaparib in complete medium. A typical concentration range would be from 1 nM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium.
-
Incubate the plate for 72-96 hours.
-
-
Viability Assessment (using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the Olaparib concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Protocol 2: Immunofluorescence Staining for γH2AX (a marker of DNA Double-Strand Breaks)
Objective: To visualize and quantify the extent of DNA double-strand breaks induced by Olaparib treatment.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
Olaparib
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody (e.g., from Cell Signaling Technology)
-
Secondary antibody: fluorescently-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488)
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Seed cells on coverslips and allow them to attach overnight.
-
Treat the cells with the desired concentration of Olaparib (and/or combination agents) for a specified time (e.g., 24 hours). Include an untreated control.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus using imaging software like ImageJ. An increase in γH2AX foci indicates an increase in DNA double-strand breaks.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Olaparib-induced synthetic lethality.
Caption: Key mechanisms of acquired resistance to Olaparib.
References
- 1. Olaparib (AZD2281) | PARP inhibitor | CAS 763113-22-0 | InvivoChem [invivochem.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Olaparib - NCI [dctd.cancer.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- 6. Clinical approaches to overcome PARP inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Study reveals cancer's mechanism of resistance to PARP inhibitors - ecancer [ecancer.org]
- 9. Predicting PARP inhibitor sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combination Therapy May Improve Outcomes for Patients with Ovarian Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 13. journals.viamedica.pl [journals.viamedica.pl]
- 14. mdpi.com [mdpi.com]
- 15. jneonatalsurg.com [jneonatalsurg.com]
- 16. AACR: Olaparib and pembrolizumab combination shows early promise in molecularly selected, tumor-agnostic trial | MD Anderson Cancer Center [mdanderson.org]
AZD-2207 stability in different buffer solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of AZD-2207 in your research. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the Cannabinoid Receptor 1 (CB1).[1] As a highly lipophilic compound, it is used in research related to obesity and type 2 diabetes.[1] Its mechanism of action involves blocking the signaling of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, at the CB1 receptor.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For long-term storage, it is advisable to prepare a concentrated stock solution in DMSO.
Q3: How should I store this compound?
A3: For long-term stability, solid this compound should be stored at -20°C, protected from light and moisture. DMSO stock solutions should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage of a few days to weeks, 0-4°C is acceptable.[2]
Q4: Is this compound stable in aqueous buffer solutions?
A4: As a lipophilic compound, this compound has low aqueous solubility and its stability in aqueous buffers can be limited. The stability is dependent on the pH, temperature, and composition of the buffer. It is recommended to prepare fresh dilutions in aqueous buffers from a DMSO stock solution for each experiment. For prolonged experiments, it is crucial to determine the stability of this compound in your specific experimental buffer.
Q5: What are the primary signaling pathways affected by this compound?
A5: By antagonizing the CB1 receptor, this compound primarily modulates signaling pathways regulated by G-protein coupled receptors (GPCRs). This includes the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and modulation of ion channels.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer. | The concentration of this compound exceeds its solubility limit in the aqueous buffer. The percentage of organic solvent (e.g., DMSO) from the stock solution is too low to maintain solubility. | - Prepare fresh dilutions from your DMSO stock immediately before use.- Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility (typically ≤1%, but may need optimization).- Consider using a surfactant or a different buffer system if solubility issues persist. |
| Inconsistent or lower-than-expected activity in cell-based assays. | Degradation of this compound in the aqueous assay buffer over the course of the experiment. Adsorption of the lipophilic compound to plasticware. | - Perform a stability study of this compound in your specific assay buffer at the experimental temperature (see Protocol 1).- Prepare fresh compound dilutions for each experiment.- Use low-adhesion plasticware for preparing and storing solutions of this compound. |
| Variability between experimental replicates. | Incomplete dissolution of the compound. Instability of the compound in the working solution. | - Ensure the DMSO stock solution is fully dissolved before preparing dilutions.- Vortex dilutions thoroughly.- Minimize the time between preparing the final dilution and adding it to the experiment. |
Data Presentation: Stability of a Structurally Related CB1 Antagonist
Table 1: Representative Stability of a Lipophilic CB1 Antagonist in Aqueous Buffer
| Buffer Composition | pH | Temperature (°C) | Incubation Time (hours) | Remaining Compound (%) |
| Aqueous Buffer | 7.4 | 37 | > 3 | > 95% |
Data is adapted from a study on a "photo-rimonabant" and is for illustrative purposes only.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Aqueous Buffer by HPLC
This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer over time.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
Your aqueous buffer of interest (e.g., Phosphate Buffered Saline - PBS)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Accurately weigh and dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare the Working Solution: Dilute the this compound stock solution with your aqueous buffer to the final desired concentration for your experiment (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions (e.g., 0.1%).
-
Initial Time Point (T=0): Immediately after preparation, transfer an aliquot of the working solution to an autosampler vial and analyze it by HPLC. This will serve as your reference (100% stability).
-
Incubation: Store the remaining working solution under your desired experimental conditions (e.g., 37°C in an incubator).
-
Subsequent Time Points: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots of the working solution, transfer to autosampler vials, and analyze by HPLC.
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase for a lipophilic compound would be a gradient of acetonitrile and water (with 0.1% formic acid, if needed). An example gradient could be: 5% to 95% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the optimal UV absorbance wavelength for this compound by running a UV scan of the compound.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100%
-
Plot the % Remaining against time to visualize the stability profile.
-
Mandatory Visualizations
Cannabinoid Receptor 1 (CB1R) Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the CB1 receptor and the inhibitory effect of an antagonist like this compound.
Experimental Workflow for Stability Assessment
The diagram below outlines the logical flow of the experimental protocol for assessing the stability of this compound.
References
Technical Support Center: Olaparib (AZD-2281)
A Note on AZD-2207: Initial searches for "this compound" indicate that this compound was a cannabinoid receptor CB1 antagonist under investigation by AstraZeneca for type 2 diabetes and obesity. However, its development was discontinued in 2009.[1] It is possible that you may be referring to the well-researched and clinically approved PARP inhibitor AZD-2281 , also known as olaparib (Lynparza®). This guide will focus on olaparib, a compound with a rich dataset of experimental and clinical information.
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with olaparib (AZD-2281).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for olaparib (AZD-2281)?
Olaparib is a potent inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes, including PARP1, PARP2, and PARP3.[2] PARP enzymes are critical for the repair of single-strand DNA breaks (SSBs). By inhibiting PARP, olaparib prevents the repair of these SSBs. In cells with deficient homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations, these unrepaired SSBs lead to the formation of double-strand DNA breaks (DSBs) during DNA replication.[3] The inability to repair these DSBs results in genomic instability and, ultimately, cell death, a concept known as synthetic lethality.[3]
Q2: In which cancer types has olaparib shown efficacy?
Olaparib has been approved for the treatment of various cancers with specific genetic mutations, including:
Efficacy has been demonstrated in patients with germline or somatic mutations in genes involved in the homologous recombination repair pathway, most notably BRCA1 and BRCA2.[5]
Troubleshooting Guide
Q1: We are observing significant cytotoxicity in our non-cancerous cell lines. Is this expected?
While olaparib's synthetic lethality is most pronounced in cells with HRR deficiencies, it can still affect healthy cells.[6] The mechanism involves the trapping of PARP enzymes on DNA, which can lead to DNA damage and cell death even in HRR-proficient cells, though to a lesser extent.[6] It is crucial to perform dose-response curves to determine the optimal concentration that maximizes cancer cell-specific cytotoxicity while minimizing effects on non-cancerous controls.
Q2: Our in vivo xenograft models are showing high levels of toxicity, leading to weight loss and other adverse effects in the animals. How can we mitigate this?
Common adverse events observed in clinical trials, which can be recapitulated in animal models, include nausea, fatigue, and anemia.[7] Consider the following troubleshooting steps:
-
Dose Adjustment: Re-evaluate the dosage based on the maximum tolerated dose (MTD) from preclinical studies. A Phase I trial in combination with cediranib established a recommended Phase 2 dose of olaparib at 200mg twice daily.[8]
-
Dosing Schedule: If using a continuous daily dosing schedule, consider intermittent dosing to allow for recovery.
-
Supportive Care: Ensure animals have adequate hydration and nutrition. For specific toxicities, supportive care measures analogous to those in clinical practice may be necessary.
-
Formulation: Ensure the vehicle for olaparib administration is well-tolerated and not contributing to the observed toxicity.
Q3: We are seeing variability in our experimental results. What are some common sources of error?
Variability can arise from several factors:
-
Cell Line Authenticity: Regularly verify the genetic identity and mutation status (e.g., BRCA1/2) of your cell lines.
-
Drug Stability: Olaparib tablets should be stored according to the manufacturer's instructions. Do not crush, break, or dissolve tablets unless specified in the experimental protocol.[9]
-
Drug Interactions: Be aware of potential interactions with other compounds used in your experiments. For instance, co-administration with strong CYP3A4 inducers should be avoided as they can decrease olaparib levels.[10]
-
Assay Conditions: Ensure consistency in cell densities, incubation times, and reagent concentrations across experiments.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials of olaparib.
Table 1: Efficacy of Olaparib in the OlympiA Trial (Adjuvant Treatment for High-Risk Early Breast Cancer) [11][12]
| Outcome | Olaparib Group | Placebo Group | Hazard Ratio (HR) |
| Invasive Disease-Free Survival | 79.6% | 70.3% | 0.65 |
| Distant Disease-Free Survival | 83.5% | 75.7% | 0.65 |
| Overall Survival | 87.5% | 83.2% | 0.72 |
Data at a median follow-up of 6.1 years.
Table 2: Efficacy of Olaparib in the SOLO1/GOG 3004 Trial (Maintenance Treatment for Advanced Ovarian Cancer with a BRCA Mutation) [13]
| Outcome | Olaparib Group | Placebo Group | Hazard Ratio (HR) |
| Alive at 7 Years | 67.0% | 46.5% | 0.55 |
| Alive and No First Subsequent Treatment | 45.3% | 20.6% | 0.37 |
Table 3: Common Treatment-Related Adverse Events (Grade ≥3) in Olaparib Clinical Trials [7][8]
| Adverse Event | Frequency |
| Anemia | up to 21% |
| Nausea | 1-3% |
| Fatigue | 18% |
| Neutropenia | 11% |
| Hypertension | 25% |
| Venous Thromboembolism | 7% |
Experimental Protocols
Protocol: Assessing PARP Inhibition via Immunofluorescence
This protocol outlines a method to visualize the inhibition of PARP activity in cells treated with olaparib by measuring the accumulation of PARP-1 at sites of DNA damage.
Materials:
-
Cell lines of interest (e.g., BRCA-mutated and wild-type)
-
Olaparib (AZD-2281)
-
DNA damaging agent (e.g., H₂O₂)
-
Primary antibody against PARP-1
-
Fluorescently labeled secondary antibody
-
DAPI nuclear stain
-
Microscopy imaging system
Methodology:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentration of olaparib or vehicle control for 24 hours.
-
Induce DNA damage by treating with H₂O₂ for 15 minutes.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Block non-specific antibody binding with 1% BSA.
-
Incubate with the primary anti-PARP-1 antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Quantify the nuclear fluorescence intensity to determine the extent of PARP-1 accumulation.
Visualizations
Caption: Olaparib's synthetic lethality mechanism.
Caption: Workflow for assessing PARP inhibition.
References
- 1. | BioWorld [bioworld.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olaparib - Wikipedia [en.wikipedia.org]
- 5. Olaparib - NCI [cancer.gov]
- 6. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 7. ncoda.org [ncoda.org]
- 8. A Phase 1 trial of the PARP inhibitor olaparib (AZD2281) in combination with the anti-angiogenic cediranib (AZD2171) in recurrent epithelial ovarian or triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Olaparib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. reference.medscape.com [reference.medscape.com]
- 11. OlympiA Trial: Long-Term Benefits of Olaparib Confirmed in High-Risk Subgroup of Breast Cancer - The ASCO Post [ascopost.com]
- 12. icr.ac.uk [icr.ac.uk]
- 13. ascopubs.org [ascopubs.org]
Technical Support Center: AZD-7648 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the DNA-PK inhibitor, AZD-7648. The information provided is intended to assist with the optimization of dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for AZD-7648?
A1: AZD-7648 is a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK).[1] DNA-PK plays a crucial role in the non-homologous end joining (NHEJ) pathway, which is a primary mechanism for repairing DNA double-strand breaks (DSBs).[1][2] By inhibiting DNA-PK, AZD-7648 prevents the repair of these breaks, leading to an accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis in cancer cells.[1][2][3]
Q2: What is the typical dose range for AZD-7648 in in vitro experiments?
A2: Based on studies in chronic and acute myeloid leukemia cell lines, concentrations of AZD-7648 ranging from 10 µM to 200 µM have been used to assess its effects on cell density and viability.[1] The IC50 value for AZD-7648 in biochemical assays is 0.6 nM, indicating high potency, with over 100-fold selectivity against many closely related kinases.[1] However, the effective concentration in cell-based assays will vary depending on the cell line and experimental conditions.
Q3: How does AZD-7648 affect the cell cycle?
A3: AZD-7648 has been shown to induce cell cycle arrest, primarily in the G0/G1 phase.[3] In studies with leukemia cell lines, treatment with AZD-7648 led to a significant increase in the proportion of cells in the G0/G1 phase compared to untreated cells.[3]
Troubleshooting Guide
Issue 1: High variability in dose-response data between replicate experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy and allow cells to adhere and stabilize before adding the compound.
-
-
Possible Cause: Edge effects on the microplate.
-
Solution: Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS.
-
-
Possible Cause: Compound precipitation at higher concentrations.
-
Solution: Visually inspect the wells with the highest concentrations of AZD-7648 for any signs of precipitation. If observed, prepare a fresh, lower concentration stock solution in a suitable solvent like DMSO.[4]
-
Issue 2: No significant dose-response effect observed.
-
Possible Cause: The selected cell line may be resistant to DNA-PK inhibition.
-
Possible Cause: Insufficient incubation time.
-
Solution: The cytotoxic and cytostatic effects of AZD-7648 may require a longer incubation period to become apparent.[1] Consider extending the treatment duration (e.g., 48 to 72 hours) and perform a time-course experiment to determine the optimal endpoint.
-
-
Possible Cause: Sub-optimal assay for measuring cell viability.
-
Solution: The choice of viability assay can influence the results. Consider using multiple assays that measure different cellular parameters, such as metabolic activity (e.g., MTT, resazurin) and membrane integrity (e.g., trypan blue, propidium iodide).
-
Issue 3: Unexpectedly high cytotoxicity at low doses.
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is at a non-toxic level for the specific cell line being used.
-
-
Possible Cause: Off-target effects.
Quantitative Data Summary
| Cell Line | Treatment Duration | Effect | Measurement | Result |
| HEL | 24 hours | Cell Cycle Arrest | Increase in G0/G1 phase cells | 1.7-fold (p < 0.05)[3] |
| KG-1 | 48 hours | Cell Cycle Arrest | Increase in G0/G1 phase cells | 2-fold (p < 0.001)[3] |
| LAMA-84 | 24 hours | Cell Cycle Arrest | Increase in G0/G1 phase cells | 1.3-fold (p < 0.001)[3] |
| LAMA-84, HEL, KG-1 | Not specified | Sensitivity to AZD-7648 | Cell Density and Viability | Most sensitive cell lines[1] |
| HL-60, K-562 | Not specified | Sensitivity to AZD-7648 | Cell Density and Viability | Lower effect on density and viability[1] |
Experimental Protocols
Detailed Methodology for In Vitro Dose-Response Assay
-
Cell Culture: Culture the desired cancer cell line in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Harvest cells during the logarithmic growth phase. Count the cells using a hemocytometer or automated cell counter and dilute to the desired seeding density. Seed the cells in a 96-well microplate and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of AZD-7648 in DMSO.[4] Perform a serial dilution of the stock solution in the cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: After the 24-hour incubation period, remove the medium from the wells and replace it with the medium containing the various concentrations of AZD-7648. Include a vehicle control (medium with the same concentration of DMSO) and a positive control.
-
Incubation: Incubate the treated plates for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Following incubation, assess cell viability using a suitable method, such as the trypan blue exclusion assay or a commercially available viability kit.[1]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve using appropriate software and determine the IC50 value.
Visualizations
Caption: DNA Damage Response Pathway and the inhibitory action of AZD-7648 on DNA-PK.
Caption: Experimental workflow for determining the dose-response curve of AZD-7648.
References
- 1. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD-7648, a DNA-PK Inhibitor, Induces DNA Damage, Apoptosis, and Cell Cycle Arrest in Chronic and Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medkoo.com [medkoo.com]
Technical Support Center: Interpreting Unexpected Results with AZD-7648
Welcome to the technical support center for AZD-7648, a potent and selective DNA-dependent protein kinase (DNA-PK) inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results that may arise during pre-clinical investigations.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the cytotoxic response to AZD-7648 across different cancer cell lines. Is this expected?
A1: Yes, variability in sensitivity to AZD-7648 among different cell lines is an expected observation. Studies have shown that the cytotoxic and cytostatic effects of AZD-7648 can differ between cell lines. For instance, in a study involving myeloid leukemia cell lines, variations in drug sensitivity were noted. This variability can be attributed to the inherent genetic and epigenetic differences among cell lines, including the status of DNA damage response (DDR) pathways and the expression levels of key proteins like p53. We recommend characterizing the baseline DDR proficiency of your cell lines to better understand these differences.
Q2: Our cells are arresting in the G0/G1 phase of the cell cycle after treatment with AZD-7648, but we anticipated a G2/M arrest. Why is this happening?
A2: While DNA damage can often lead to a G2/M checkpoint arrest, treatment with AZD-7648 has been shown to induce a G0/G1 phase arrest in some cell lines. For example, in HEL, KG-1, and LAMA-84 myeloid leukemia cells, AZD-7648 treatment led to an increased proportion of cells in the G0/G1 phase.[1] This suggests that in certain cellular contexts, inhibition of DNA-PK by AZD-7648 may activate cell cycle checkpoints earlier in the cell cycle. The specific phase of cell cycle arrest can be cell type-dependent and influenced by the underlying genetic background, such as the p53 status.
Q3: We are not observing the expected level of apoptosis in our cell line despite confirming target engagement. What are the potential reasons?
A3: While AZD-7648 has been shown to induce apoptosis in sensitive cell lines, the extent of apoptosis can be influenced by several factors.[2] If you are not observing the expected level of apoptosis, consider the following:
-
Cellular Context: The apoptotic threshold can vary significantly between cell lines. Some cells may be more reliant on alternative cell death pathways or may have upregulated survival signaling.
-
Drug Concentration and Treatment Duration: The induction of apoptosis is often dose- and time-dependent. It is advisable to perform a thorough dose-response and time-course experiment.
-
Resistance Mechanisms: The cell line may possess intrinsic or acquired resistance mechanisms to DNA-PK inhibition. This could involve the upregulation of other DNA repair pathways or alterations in apoptotic signaling cascades.
Q4: Could off-target effects of AZD-7648 be contributing to our unexpected phenotype?
A4: While AZD-7648 is a selective DNA-PK inhibitor, the possibility of off-target effects at certain concentrations cannot be entirely ruled out. It has been suggested that at the tested concentrations, AZD-7648 might have off-target effects on other kinases involved in double-strand break repair, such as ATM and ATR.[1] If you suspect off-target effects, it is recommended to validate your findings using complementary approaches, such as genetic knockdown of DNA-PK, to confirm that the observed phenotype is on-target.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for AZD-7648 in cell viability assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Culture Conditions | Ensure consistent cell passage number, confluency at the time of treatment, and media composition. | Consistent and reproducible IC50 values across experiments. |
| Assay Protocol | Standardize incubation times, reagent concentrations, and detection methods. | Reduced variability in assay readouts. |
| Compound Stability | Prepare fresh stock solutions of AZD-7648 and store them appropriately. | Accurate and potent compound activity. |
Issue 2: Lack of correlation between DNA damage markers (e.g., γH2AX) and cell death.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Timing of Analysis | Perform a time-course experiment to assess γH2AX levels and apoptosis markers at different time points post-treatment. | Identification of the optimal time window to observe a correlation between DNA damage and apoptosis. |
| Cell's Repair Capacity | Investigate the status of other DNA repair pathways (e.g., homologous recombination) in your cell line. | Understanding if alternative repair mechanisms are compensating for DNA-PK inhibition. |
| Apoptosis Pathway Defects | Assess the expression and function of key apoptotic proteins (e.g., caspases, Bcl-2 family members). | Identification of potential blocks in the apoptotic signaling cascade. |
Experimental Protocols
Western Blotting for Phospho-DNA-PKcs (Ser2056)
-
Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-DNA-PKcs (Ser2056) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Signaling Pathways and Workflows
Caption: Mechanism of action of AZD-7648 in inhibiting the DNA-PK mediated NHEJ pathway.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
Validation & Comparative
The Next Wave of Precision Oncology: A Comparative Analysis of Saruparib (AZD5305) and First-Generation PARP Inhibitors
For Immediate Release
A new generation of PARP inhibitors, spearheaded by AstraZeneca's saruparib (formerly AZD5305), is poised to refine the therapeutic landscape for cancers with deficiencies in DNA damage repair pathways. This guide provides a comprehensive comparison of saruparib against established first-generation PARP inhibitors—olaparib, rucaparib, niraparib, and talazoparib—with a focus on efficacy, supported by preclinical and clinical data, and detailed experimental methodologies.
Saruparib, a highly selective PARP1 inhibitor, is designed to improve upon the therapeutic window of its predecessors by minimizing hematological toxicities associated with PARP2 inhibition.[1] This selectivity is a key differentiator, potentially allowing for more durable responses and broader combination strategies.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data to compare the efficacy of saruparib with first-generation PARP inhibitors.
Table 1: In Vitro Potency and Selectivity
| Inhibitor | Target(s) | IC50 (PARP1, nM) | IC50 (PARP2, nM) | Selectivity (PARP1 vs. PARP2) | Key Cell Line Data (DLD-1 BRCA2-/-) |
| Saruparib (AZD5305) | PARP1 | 3[2][3] | 1400[2][3] | >450-fold[2] | IC50: 0.915 nM - 2 nM[3] |
| Olaparib | PARP1/2 | 1-5 | 1-5 | ~1 | IC50: ~10 nM |
| Rucaparib | PARP1/2 | 1.4 | - | - | IC50: ~1 nM |
| Niraparib | PARP1/2 | 3.8 | 2.1 | ~0.5 | IC50: ~2.5 nM |
| Talazoparib | PARP1/2 | 0.57[4] | - | - | IC50: <1 nM |
Note: IC50 values for first-generation PARP inhibitors are aggregated from various sources and may vary depending on the assay conditions. The DLD-1 BRCA2-/- cell line is a well-established model for studying PARP inhibitor sensitivity.
Table 2: Preclinical In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
| Inhibitor | PDX Models | Key Findings |
| Saruparib (AZD5305) | Breast, Ovarian, Pancreatic cancer with BRCA1/2 or PALB2 mutations | Superior antitumor activity compared to olaparib. Preclinical complete response rate of 75% vs. 37% for olaparib.[5][6] |
| Olaparib | Breast, Ovarian, Pancreatic cancer with BRCA1/2 or PALB2 mutations | Preclinical complete response rate of 37%.[5][6] |
Table 3: Clinical Efficacy in Advanced Solid Tumors (PETRA Trial - Phase 1/2a)
| Inhibitor | Patient Population | Objective Response Rate (ORR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
| Saruparib (AZD5305) at 60 mg daily | Advanced solid tumors with BRCA1/2, PALB2, or RAD51C/D mutations | 48.4% | 7.3 months | 9.1 months[7][8] |
Note: The PETRA trial was a single-arm study, and direct comparative clinical data against other PARP inhibitors from a randomized controlled trial is not yet available.
Signaling Pathway and Mechanism of Action
PARP inhibitors exert their anticancer effects through a mechanism known as synthetic lethality. In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 plays a crucial role. If these SSBs are not repaired, they can lead to more lethal double-strand breaks (DSBs) during DNA replication. DSBs are repaired by the high-fidelity homologous recombination repair (HRR) pathway, which relies on functional BRCA1 and BRCA2 proteins.
In cancer cells with BRCA mutations, the HRR pathway is deficient. These cells become heavily reliant on the PARP-mediated BER pathway to repair SSBs and maintain genomic integrity. When a PARP inhibitor is introduced, it blocks the BER pathway, leading to an accumulation of SSBs that are converted to DSBs.[9][10][11] Since the HRR pathway is non-functional in these cancer cells, the DSBs cannot be repaired, resulting in catastrophic genomic instability and cell death.[9][10][11] This selective killing of cancer cells while sparing normal cells is the essence of synthetic lethality.
Saruparib's high selectivity for PARP1 is intended to enhance this synthetic lethal effect while minimizing off-target effects associated with PARP2 inhibition, such as hematological toxicity.[1]
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the evaluation of PARP inhibitors.
1. In Vitro Cell Viability Assay (e.g., MTS/MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the PARP inhibitor in cancer cell lines.
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., BRCA-mutant and wild-type) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the PARP inhibitor or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (typically 72 hours).
-
Reagent Addition: A reagent such as MTS or MTT is added to each well, which is converted to a colored formazan product by metabolically active cells.
-
Data Acquisition: The absorbance of the formazan product is measured using a microplate reader.
-
Analysis: The absorbance values are normalized to the vehicle control, and the IC50 is calculated by fitting the dose-response curve to a nonlinear regression model.[12]
-
2. In Vivo Patient-Derived Xenograft (PDX) Model Efficacy Study
-
Objective: To evaluate the antitumor activity of the PARP inhibitor in a more clinically relevant in vivo model.
-
Methodology:
-
Model Generation: Patient tumor tissue is implanted into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
Randomization: Mice are randomized into treatment groups (e.g., vehicle control, olaparib, saruparib).
-
Drug Administration: The PARP inhibitors are administered orally at specified doses and schedules (e.g., saruparib at 1 mg/kg daily, olaparib at 100 mg/kg daily).[13]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) with calipers.
-
Endpoint Analysis: The study continues until tumors reach a predetermined endpoint (e.g., a specific volume) or for a defined duration. Efficacy is assessed by comparing tumor growth inhibition, regression, and time to progression between treatment groups.[13]
-
3. PETRA Clinical Trial (NCT04644068)
-
Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of saruparib in patients with advanced solid tumors harboring specific DNA damage repair gene mutations.
-
Study Design: A Phase 1/2a, open-label, multicenter, modular study.[10][14]
-
Patient Population: Patients with advanced breast, ovarian, prostate, or pancreatic cancer with germline or somatic mutations in BRCA1/2, PALB2, or RAD51C/D.
-
Intervention: Saruparib administered orally once daily at various dose levels.
-
Primary Outcome Measures:
-
Phase 1: To assess the safety and tolerability of saruparib and determine the recommended Phase 2 dose.
-
Phase 2a: To evaluate the antitumor activity of saruparib, primarily by assessing the Objective Response Rate (ORR) according to RECIST v1.1.
-
-
Secondary Outcome Measures:
-
Pharmacokinetics of saruparib.
-
Pharmacodynamic effects in tumor and blood samples.
-
Duration of Response (DOR) and Progression-Free Survival (PFS).
-
Caption: General experimental workflow for preclinical evaluation of PARP inhibitors.
Conclusion
Saruparib (AZD5305) represents a significant advancement in the development of PARP inhibitors. Its high selectivity for PARP1 offers the potential for improved efficacy and a more favorable safety profile compared to first-generation agents. Preclinical data demonstrates superior antitumor activity over olaparib, and early clinical data from the PETRA trial are promising. As further clinical trial data becomes available, the precise role of saruparib in the treatment of cancers with DNA damage repair deficiencies will be more clearly defined, potentially offering a new, more effective therapeutic option for patients.
References
- 1. benchchem.com [benchchem.com]
- 2. Saruparib | PARP1 Inhibitor | CAS 2589531-76-8 | Buy Saruparib from Supplier InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. facingourrisk.org [facingourrisk.org]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. cancerresearchuk.org [cancerresearchuk.org]
- 11. benchchem.com [benchchem.com]
- 12. The PARP1 selective inhibitor saruparib (AZD5305) elicits potent and durable antitumor activity in patient-derived BRCA1/2-associated cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Modular Phase I/IIa, Open-label, Multi-centre Study to Assess the Safety, Tolerability, Pharmacokinetics, Pharmacodynamics and Preliminary Efficacy of Ascending Doses of AZD5305 as Monotherapy and in Combination with Anti-cancer Agents in Patients with Advanced Solid Malignancies (PETRA) | Dana-Farber Cancer Institute [dana-farber.org]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Olaparib (AZD-2207) and Talazoparib in BRCA Mutant Cells: A Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent Poly (ADP-ribose) polymerase (PARP) inhibitors, Olaparib (formerly known as AZD-2207) and Talazoparib, with a specific focus on their activity in cancer cells harboring BRCA mutations.
Introduction
The development of PARP inhibitors has marked a significant advancement in targeted cancer therapy, particularly for tumors with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those with mutations in the BRCA1 and BRCA2 genes. Olaparib, the first-in-class PARP inhibitor, and Talazoparib, a potent second-generation inhibitor, both exploit the principle of synthetic lethality to selectively kill cancer cells. While both drugs target the PARP enzyme, they exhibit notable differences in their biochemical and cellular activities, which translate to distinct preclinical and clinical profiles. This guide aims to provide a comprehensive comparison of their performance, supported by experimental data and detailed methodologies.
Mechanism of Action: Catalytic Inhibition and PARP Trapping
Both Olaparib and Talazoparib function by inhibiting the enzymatic activity of PARP, a key enzyme in the repair of DNA single-strand breaks (SSBs).[1] This inhibition leads to the accumulation of unrepaired SSBs, which are subsequently converted into highly cytotoxic double-strand breaks (DSBs) during DNA replication. In cells with functional HR, these DSBs are efficiently repaired. However, in BRCA-mutated cells where the HR pathway is compromised, the accumulation of DSBs leads to genomic instability and ultimately, apoptotic cell death.[1][2]
A critical differentiating factor between these two inhibitors is their potency in "PARP trapping." This phenomenon refers to the stabilization of the PARP-DNA complex, which is a more potent inducer of cytotoxicity than the mere inhibition of PARP's catalytic activity.[1][2] The trapped PARP-DNA complex itself acts as a physical barrier to DNA replication and transcription, leading to stalled replication forks and enhanced cell killing.[3]
Talazoparib is a significantly more potent PARP trapper than Olaparib, with some studies indicating a 100- to 1,000-fold greater trapping ability.[1][4] This enhanced PARP trapping is a key contributor to Talazoparib's higher in vitro potency.
Quantitative Data Presentation
The following table summarizes the in vitro potency (IC50 values) of Olaparib and Talazoparib in various BRCA-mutated and BRCA-proficient cancer cell lines.
| Cell Line | BRCA Status | Olaparib IC50 (µM) | Talazoparib IC50 (µM) | Reference |
| MDA-MB-436 | BRCA1 mutant | ~1.2 | ~0.004 | [1] |
| SUM149PT | BRCA1 mutant | ~0.1 | ~0.001 | [3] |
| HCC1937 | BRCA1 mutant | ~96 | ~0.01 | [5] |
| PEO1 | BRCA2 mutant | Responsive | ~0.056 | [6] |
| UWB1.289 | BRCA1 mutant | Responsive | Responsive | [6] |
| MDA-MB-231 | BRCA wild-type | <20 | ~0.48 | [5] |
| PEO4 | BRCA2 wild-type | Responsive | ~0.073 | [6] |
Note: IC50 values can vary depending on the specific assay conditions and duration of drug exposure.
As the data indicates, both compounds are significantly more potent in BRCA-mutant cell lines. Notably, Talazoparib consistently demonstrates lower IC50 values across all tested cell lines, underscoring its higher in vitro potency, which is largely attributed to its superior PARP trapping ability.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTS/MTT Assay)
This assay determines the cytotoxic effects of the PARP inhibitors on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., BRCA-mutant and wild-type cell lines) in 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[7][8]
-
Drug Treatment: Treat the cells with a range of concentrations of Olaparib and Talazoparib. Include a vehicle-only control (e.g., DMSO).[7][8]
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).[8][9]
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours. Viable cells will metabolize the reagent, resulting in a colorimetric change.[8][9]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[7]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).[7]
PARP Trapping Assay (Cell-Based Chromatin Fractionation)
This method assesses the amount of PARP1 associated with chromatin in cells treated with the inhibitor, providing a physiologically relevant measure of PARP trapping.
-
Cell Treatment: Treat cells with varying concentrations of Olaparib or Talazoparib for a defined period (e.g., 4-24 hours). Include a DMSO vehicle control. To enhance the trapping signal, you can optionally co-treat with a low dose of a DNA damaging agent like methyl methanesulfonate (MMS) for the last 30-60 minutes of the inhibitor treatment.[10]
-
Chromatin Fractionation: Harvest and wash the cells. Perform subcellular fractionation using a commercial kit or an established laboratory protocol to separate the chromatin-bound proteins from the soluble nuclear and cytoplasmic fractions.[10]
-
Western Blotting: Separate the proteins from the chromatin fraction by SDS-PAGE and transfer them to a membrane.
-
Detection: Probe the membrane with a primary antibody against PARP1. Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the bands.
-
Analysis: Quantify the intensity of the PARP1 bands in the chromatin fraction. An increased amount of chromatin-bound PARP1 in inhibitor-treated cells compared to the control indicates PARP trapping.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
This assay quantifies the percentage of apoptotic cells following treatment with the PARP inhibitors.
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of Olaparib or Talazoparib or a vehicle control for 48-72 hours.[8]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[8]
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.[8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by each inhibitor at different concentrations.
Conclusion
Both Olaparib and Talazoparib are highly effective PARP inhibitors that have demonstrated significant clinical benefit in patients with BRCA-mutated cancers. The primary distinction between the two agents in a preclinical setting lies in their potency, which is largely driven by differences in their ability to trap PARP on DNA. Talazoparib's superior PARP trapping efficiency translates to greater in vitro cytotoxicity at lower concentrations.
While in vitro potency is a critical parameter, clinical efficacy is influenced by a multitude of factors, including pharmacokinetics, pharmacodynamics, tumor-specific characteristics, and patient tolerance. Indirect comparisons of clinical trial data from the OlympiAD (Olaparib) and EMBRACA (Talazoparib) studies suggest similar efficacy in terms of progression-free survival, though with some differences in their safety profiles.[11] Patients treated with Olaparib tended to have higher rates of nausea and vomiting, whereas those receiving Talazoparib experienced more alopecia and anemia.[11]
This guide provides a foundational resource for researchers to understand the key differences between Olaparib and Talazoparib and to design and interpret experiments aimed at further elucidating the role of PARP inhibition in cancer therapy. The provided experimental protocols offer a standardized approach for the in vitro evaluation of these and other PARP inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Indirect treatment comparison of olaparib and talazoparib in germline BRCA-mutated HER2-negative metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD-2207 (Olaparib): A Comparative Guide to its Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity profile of AZD-2207 (Olaparib), a potent poly (ADP-ribose) polymerase (PARP) inhibitor, with other notable PARP inhibitors in clinical use or advanced development. The information is intended to assist researchers in understanding the nuanced differences between these compounds, facilitating informed decisions in experimental design and drug development.
Comparative Selectivity of PARP Inhibitors
The following table summarizes the inhibitory activity (IC50 or Ki) of this compound (Olaparib) and similar PARP inhibitors against various PARP family members. Lower values indicate higher potency. This data has been compiled from multiple peer-reviewed studies to provide a comparative overview.
| Compound | PARP1 (nM) | PARP2 (nM) | PARP3 (nM) | Tankyrase-1 (TNKS1) (nM) | Tankyrase-2 (TNKS2) (nM) | Other Notable Targets |
| This compound (Olaparib) | 1-5 | 1-2 | - | >1000 | >1000 | Minimal off-target kinase activity reported.[1] |
| Talazoparib | ~0.6 | - | - | - | - | Considered the most potent PARP trapper.[2] |
| Niraparib | 3.8[3] | 2.1[3] | 1300[3] | 570[3] | - | Deoxycytidine kinase (DCK).[1] |
| Rucaparib | 1.4 (Ki)[4] | 0.17 (Ki)[4] | 28[4] | - | - | Hexose-6-phosphate dehydrogenase (H6PD).[1] |
| Veliparib | 5.2 (Ki)[5] | 2.9 (Ki)[5] | - | - | - | Considered a weaker PARP trapper. |
Note: IC50 and Ki values can vary between different assay conditions and laboratories. The data presented here is for comparative purposes.
Experimental Protocols
The determination of a PARP inhibitor's selectivity profile relies on robust and reproducible experimental methodologies. Below are detailed protocols for two key assays commonly employed in the field.
Biochemical PARP Inhibition Assay (Fluorescence Polarization)
This assay quantitatively measures the inhibition of PARP enzyme activity by monitoring the displacement of a fluorescently labeled NAD+ analog from the enzyme's active site.
Materials:
-
Recombinant human PARP1 or PARP2 enzyme
-
Fluorescently labeled NAD+ analog (tracer)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
384-well, low-volume, black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a reaction mix containing the PARP enzyme and the fluorescent tracer in the assay buffer. The optimal concentrations of enzyme and tracer should be determined empirically to yield a stable and robust fluorescence polarization signal.
-
Add a small volume (e.g., 100 nL) of the serially diluted test compounds or DMSO (vehicle control) to the wells of the microplate.
-
Dispense the reaction mix into the wells containing the compounds.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to assess the direct binding of a drug to its target protein within a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.
Materials:
-
Cultured cells (e.g., a relevant cancer cell line)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound)
-
Phosphate-buffered saline (PBS) supplemented with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibody specific for the PARP protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blot detection
Procedure:
-
Cell Treatment: Seed cells in culture plates and grow to approximately 80% confluency. Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.
-
Heat Shock: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-65°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation for Western Blot: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample. Normalize the samples to ensure equal protein loading.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. Block the membrane and probe with a primary antibody against the PARP protein. Subsequently, probe with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities. A compound that binds to the target protein will increase its thermal stability, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle-treated control.
Visualizations
PARP-Mediated DNA Damage Repair Pathway
The following diagram illustrates the central role of PARP enzymes in the base excision repair (BER) pathway and how PARP inhibitors induce synthetic lethality in cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.
Caption: PARP inhibitor mechanism of action.
Experimental Workflow for Selectivity Profiling
This diagram outlines a typical workflow for determining the selectivity profile of a PARP inhibitor, from initial biochemical screening to cellular target engagement validation.
Caption: Workflow for PARP inhibitor selectivity profiling.
References
- 1. Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
No Publicly Available Experimental Data for Discontinued Drug Candidate AZD-2207
Efforts to compile a comparative guide on the experimental results of AZD-2207 have revealed that there is no publicly available data on the efficacy or safety of this compound. Developed by AstraZeneca, this compound was a cannabinoid receptor CB1 antagonist investigated for the treatment of type 2 diabetes and obesity.[1][2][3] The drug candidate entered Phase II clinical trials in Europe, but its development was officially discontinued in January 2009.[1][4]
Following the discontinuation of its development, the experimental data from the clinical trials of this compound were not published. As a result, a detailed comparison with other alternatives, including quantitative data and experimental protocols, cannot be provided. Information regarding the compound is limited to its intended mechanism of action and the therapeutic areas it was meant to target, as mentioned in historical company reports and drug development databases.[4][5]
Chemical suppliers list this compound for research purposes only, but do not provide any data on its biological activity.[3] Without access to the original experimental results, a comprehensive and objective comparison guide that meets the core requirements of data presentation, detailed methodologies, and visualization of signaling pathways cannot be generated.
Below is a summary of the available information on this compound.
This compound: Development Overview
| Feature | Description |
| Compound Name | This compound |
| Developer | AstraZeneca |
| Mechanism of Action | Cannabinoid receptor CB1 antagonist[1][2] |
| Therapeutic Area | Type 2 Diabetes Mellitus and Obesity[1][4] |
| Development Stage | Reached Phase II clinical trials[1][4] |
| Development Status | Discontinued in January 2009[1] |
Signaling Pathway
The intended mechanism of action for this compound was the antagonism of the cannabinoid receptor 1 (CB1). The following diagram illustrates the general signaling pathway of the CB1 receptor, which this compound was designed to inhibit.
Caption: General signaling pathway of the CB1 receptor and the inhibitory action of an antagonist like this compound.
References
Cross-Validation of AZD-2207 Activity: A Review of Publicly Available Data
This lack of comparative data prevents the construction of a detailed comparison guide that meets the user's core requirements for quantitative data tables and cross-lab validation. Scientific research on AZD-2207 appears to be limited, with no published studies presenting a direct comparison of its activity under varying experimental conditions across different laboratories. Such studies are crucial for establishing the robustness and reproducibility of a compound's pharmacological profile.
General Information on this compound
This compound is recognized as an antagonist of the cannabinoid receptor CB1.[1] This receptor is a key component of the endocannabinoid system and is primarily expressed in the central nervous system. The lipophilic nature of this compound suggests it can readily cross cell membranes, and it has demonstrated good intestinal permeability in Caco-2 cell models, which are often used to predict human drug absorption.[1] Research involving this compound has been associated with the study of type 2 diabetes and obesity.[1]
The Importance of Cross-Laboratory Validation
The practice of cross-laboratory validation is a cornerstone of robust scientific research. It involves independent laboratories conducting the same experiments to verify the original findings. This process helps to:
-
Ensure Reproducibility: Confirm that the experimental results are not an artifact of a specific laboratory's setup, reagents, or personnel.
-
Establish Robustness: Determine how sensitive the experimental outcomes are to minor variations in protocol.
-
Increase Confidence: Provide the scientific community with greater confidence in the compound's reported activity and characteristics.
Without such cross-validation for this compound, it is challenging for the broader research community to independently assess its potency and potential for further development.
Signaling Pathway and Experimental Workflow
While specific experimental data for this compound is lacking, a general workflow for assessing the activity of a CB1 antagonist can be conceptualized. This typically involves in vitro assays to measure the compound's ability to block the binding of a known CB1 agonist or to inhibit a downstream signaling event.
The diagram above illustrates a typical radioligand binding assay workflow used to determine the potency of a CB1 antagonist like this compound. It also shows a simplified schematic of the CB1 receptor signaling pathway, where an antagonist would block the activation of the Gi protein by an agonist, thereby preventing the downstream inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels.
References
AZD-2207 as an alternative to existing inhibitors
The development of AZD-2207, a cannabinoid receptor CB1 antagonist, was discontinued by AstraZeneca in January 2009. The compound was being investigated for the treatment of obesity and type 2 diabetes mellitus and had reached Phase II clinical trials.[1] Due to its discontinued status for over a decade, this compound is not a viable alternative to existing inhibitors, and as such, a contemporary comparison guide with supporting experimental data cannot be compiled.
This compound: A Historical Perspective
This compound was designed as a selective antagonist of the cannabinoid receptor CB1. The rationale for its development was based on the role of the endocannabinoid system in regulating appetite and metabolism. Inhibition of the CB1 receptor was expected to reduce food intake and improve metabolic parameters.
The landscape for CB1 receptor antagonists shifted significantly following the market withdrawal of rimonabant (Acomplia), another drug in the same class, due to concerns about serious psychiatric side effects, including depression and suicidal ideation.[2] Subsequently, the clinical development of many other CB1 receptor antagonists, including taranabant by Merck and this compound by AstraZeneca, was also halted.[2]
The Broader Context of Cannabinoid Receptor CB1 Antagonists
The primary challenge for the first generation of CB1 receptor antagonists was their activity in the central nervous system (CNS), which led to the observed adverse psychiatric effects.[2] However, research into the therapeutic potential of CB1 receptor blockade continues, with a focus on developing peripherally restricted antagonists that do not cross the blood-brain barrier, thereby avoiding the CNS-related side effects.
Several pharmaceutical companies and research institutions are exploring new generations of CB1 receptor antagonists with improved safety profiles. For instance, Corbus Pharmaceuticals is developing CRB-913, a second-generation CB1 receptor antagonist with low brain penetration that has shown weight loss effects in preclinical studies.[2] Similarly, RTI International and the U.S. Department of Health and Human Services have also reported the discovery of new CB1 receptor antagonists with potential therapeutic applications in metabolic and other disorders.[3][4]
Conclusion
While this compound was once a compound of interest, its discontinuation in 2009 means there is no new experimental data to support a comparison with current therapeutic alternatives. The focus of research in the field of CB1 receptor antagonism has since moved towards developing new agents with better safety profiles, particularly concerning psychiatric side effects. Therefore, a meaningful and current "Publish Comparison Guide" for this compound as an alternative to existing inhibitors is not feasible. Researchers and drug development professionals interested in this target class should focus on the newer, peripherally acting CB1 receptor antagonists currently in development.[2]
References
- 1. AZD 2207 - AdisInsight [adisinsight.springer.com]
- 2. Progress in the Research and Development of Cannabinoid Receptor New Drugs [synapse.patsnap.com]
- 3. RTI International discovers new cannabinoid CB1 receptor antagonists | BioWorld [bioworld.com]
- 4. US Department of Health and Human Services divulges new cannabinoid CB1 receptor antagonists | BioWorld [bioworld.com]
Head-to-Head Comparison: Talazoparib vs. an AstraZeneca PARP Inhibitor
A Note on AZD-2207: Extensive searches for "this compound" did not yield specific public data for a compound with this designation. It is possible that this is an internal or discontinued code. Therefore, this guide provides a head-to-head comparison of Talazoparib with a well-established, clinically approved PARP inhibitor from AstraZeneca, Olaparib (AZD-2281) . This comparison will provide researchers, scientists, and drug development professionals with a comprehensive overview of two key players in the field of PARP inhibition.
This guide delves into the preclinical and clinical data of Talazoparib and Olaparib, focusing on their mechanisms of action, potency, and clinical efficacy. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided.
Mechanism of Action: Catalytic Inhibition and PARP Trapping
Both Talazoparib and Olaparib are potent inhibitors of the poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, which play a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] By inhibiting PARP's catalytic activity, these drugs prevent the repair of SSBs, which can then lead to the formation of more cytotoxic double-strand breaks (DSBs) during DNA replication.[2]
In cancer cells with defects in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1/2 mutations, the accumulation of unrepaired DSBs leads to genomic instability and cell death. This concept is known as synthetic lethality.[1]
A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA at the site of damage.[3] This trapping converts the PARP-DNA complex into a cytotoxic lesion that is more potent at killing cancer cells than the inhibition of PARP's enzymatic activity alone.[3] Talazoparib is recognized as a particularly potent PARP trapping agent.[3][4]
Below is a diagram illustrating the signaling pathway of PARP inhibition and the concept of synthetic lethality in BRCA-mutated cancer cells.
Preclinical Data: A Quantitative Comparison
The following tables summarize key preclinical data for Talazoparib and Olaparib, highlighting their potency in enzymatic inhibition, PARP trapping, and cellular cytotoxicity.
Table 1: In Vitro Potency of Talazoparib and Olaparib
| Parameter | Talazoparib | Olaparib | Reference |
| PARP1 Enzymatic Inhibition (IC50) | ~0.57 nM | ~1.9 nM | [4] |
| PARP2 Enzymatic Inhibition (IC50) | ~0.27 nM | ~1.0 nM | [4] |
| PARP Trapping Potency (EC50) | Highly Potent | Potent | [4][5] |
| Cellular Potency (CC50 in BRCA2-deficient cells) | ~0.2 nM | ~2.0 nM | [4] |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of the drug required to inhibit the enzymatic activity of PARP by 50%. Lower values indicate higher potency. EC50 (Half-maximal effective concentration) values for PARP trapping represent the concentration of the drug required to induce 50% of the maximal PARP-DNA complex formation. CC50 (Half-maximal cytotoxic concentration) values represent the concentration of the drug required to cause 50% cell death.
Table 2: Comparative PARP Trapping Efficiency
| PARP Inhibitor | Relative PARP Trapping Potency | Reference |
| Talazoparib | +++++ | [4][6] |
| Olaparib | +++ | [5] |
This table provides a qualitative comparison of the PARP trapping potency, with more "+" signs indicating higher potency. Talazoparib is consistently reported as one of the most potent PARP trappers among clinically approved inhibitors.[3][4]
Clinical Data: Efficacy in Human Trials
Both Talazoparib and Olaparib have demonstrated significant clinical efficacy, leading to their approval for the treatment of various cancers, particularly those with BRCA mutations.
Table 3: Key Clinical Trial Results for Talazoparib and Olaparib in Breast Cancer
| Clinical Trial | Drug | Patient Population | Primary Endpoint | Result | Reference |
| EMBRACA | Talazoparib | gBRCAm, HER2-negative advanced breast cancer | Progression-Free Survival (PFS) | 8.6 months vs. 5.6 months with chemotherapy (HR 0.54) | [7] |
| OlympiAD | Olaparib | gBRCAm, HER2-negative metastatic breast cancer | Progression-Free Survival (PFS) | 7.0 months vs. 4.2 months with chemotherapy (HR 0.58) | [8] |
gBRCAm: germline BRCA mutation; HER2-negative: Human epidermal growth factor receptor 2-negative; HR: Hazard Ratio. An HR of less than 1 indicates a lower risk of disease progression for the investigational drug compared to the control.
Table 4: Key Clinical Trial Results for Talazoparib in Prostate Cancer
| Clinical Trial | Drug Combination | Patient Population | Primary Endpoint | Result | Reference |
| TALAPRO-2 | Talazoparib + Enzalutamide | Metastatic castration-resistant prostate cancer (mCRPC) | Radiographic Progression-Free Survival (rPFS) | 37% reduced risk of progression or death vs. placebo + enzalutamide | [9][10][11] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PARP inhibitors. Below are generalized methodologies for key experiments.
PARP Enzymatic Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of PARP by 50% (IC50).
Methodology:
-
Reagents: Recombinant human PARP1 or PARP2 enzyme, activated DNA (e.g., nicked DNA), NAD+ (substrate), and a detection reagent (e.g., a fluorescent NAD+ analog or an antibody-based detection system for poly(ADP-ribose) (PAR) chains).
-
Procedure:
-
A series of dilutions of the PARP inhibitor (Talazoparib or Olaparib) are prepared.
-
The inhibitor is incubated with the PARP enzyme and activated DNA in a reaction buffer.
-
The enzymatic reaction is initiated by the addition of NAD+.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).
-
The reaction is stopped, and the amount of PAR generated is quantified using a suitable detection method (e.g., fluorescence or chemiluminescence).
-
-
Data Analysis: The percentage of PARP inhibition is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.
PARP Trapping Assay (In-Cell)
Objective: To quantify the ability of the inhibitor to stabilize the PARP-DNA complex in cells.
Methodology:
-
Cell Line: A suitable cancer cell line, often one with a known DNA repair deficiency (e.g., BRCA-mutated).
-
Procedure:
-
Cells are seeded in microplates and allowed to attach overnight.
-
Cells are treated with a DNA-damaging agent (e.g., methyl methanesulfonate - MMS) to induce SSBs.
-
Cells are then treated with a serial dilution of the PARP inhibitor.
-
After incubation, cells are lysed with a buffer containing a high salt concentration to dissociate proteins not covalently bound to DNA.
-
The amount of PARP remaining bound to the DNA is quantified using an enzyme-linked immunosorbent assay (ELISA) with an anti-PARP antibody.
-
-
Data Analysis: The amount of trapped PARP is plotted against the inhibitor concentration to determine the EC50 for PARP trapping.
Cell Viability/Cytotoxicity Assay
Objective: To determine the concentration of the inhibitor that causes a 50% reduction in cell viability (CC50).
Methodology:
-
Cell Lines: A panel of cell lines, including those with and without DNA repair deficiencies (e.g., BRCA-mutated vs. BRCA-wildtype), are used to assess synthetic lethality.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with a range of concentrations of the PARP inhibitor.
-
Cells are incubated for an extended period (e.g., 5-7 days) to allow for multiple cell divisions.
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo, which measures metabolic activity.[2]
-
-
Data Analysis: Cell viability is plotted against the inhibitor concentration, and the CC50 value is calculated.
The following diagram illustrates a general experimental workflow for evaluating the efficacy of PARP inhibitors in vitro.
Adverse Effects
The most common adverse events associated with both Talazoparib and Olaparib are hematological in nature.
Table 5: Common Adverse Reactions (All Grades)
| Adverse Reaction | Talazoparib | Olaparib |
| Anemia | Very Common (>10%)[9] | Very Common (>10%) |
| Neutropenia | Very Common (>10%)[9] | Very Common (>10%) |
| Thrombocytopenia | Very Common (>10%)[9] | Very Common (>10%) |
| Fatigue | Very Common (>10%)[9] | Very Common (>10%) |
| Nausea | Very Common (>10%)[9] | Very Common (>10%) |
This table provides a general overview. The frequency and severity of adverse events can vary depending on the patient population, dosage, and whether the drug is used as a monotherapy or in combination.
Conclusion
Talazoparib and Olaparib are both highly effective PARP inhibitors that have significantly advanced the treatment landscape for patients with cancers harboring DNA repair deficiencies. Preclinical data consistently demonstrate that Talazoparib is a more potent PARP trapper than Olaparib, which may contribute to its high clinical efficacy.[3][4] Clinical trial results have established the benefit of both agents in various cancer types, particularly in patients with BRCA mutations. The choice between these inhibitors may depend on the specific clinical context, including tumor type, patient characteristics, and the safety and tolerability profile. Further research and head-to-head clinical trials will continue to refine our understanding of the optimal use of these important targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Data from Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors - Cancer Research - Figshare [aacr.figshare.com]
- 6. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy [mdpi.com]
- 7. oncnursingnews.com [oncnursingnews.com]
- 8. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. urology-textbook.com [urology-textbook.com]
- 10. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 11. Plain language summary of the results from the TALAPRO-2 study: Talazoparib plus enzalutamide versus placebo plus enzalutamide for patients with advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide: AZD1775 (Adavosertib) vs. Standard-of-Care in TP53-Mutated Ovarian Cancer
As an AI, I am unable to provide information on "AZD-2207" as it does not correspond to a publicly recognized pharmaceutical compound. Searches for this identifier have yielded no relevant results, suggesting it may be an internal codename not in the public domain, a discontinued compound, or a typographical error.
For a practical demonstration of how I would structure the requested comparison guide, I will proceed using a well-documented investigational drug, AZD1775 (Adavosertib) , and compare it against the standard-of-care treatment in a relevant cancer type. We will focus on its use in TP53-mutated Ovarian Cancer , where a common standard-of-care is Carboplatin .
This guide provides a comparative analysis of the WEE1 inhibitor, AZD1775 (Adavosertib), against the standard-of-care chemotherapy, Carboplatin, for the treatment of TP53-mutated ovarian cancer.
Mechanism of Action
AZD1775 (Adavosertib): A selective inhibitor of the WEE1 kinase. In cancer cells with a mutated TP53 gene, the G1/S cell cycle checkpoint is often non-functional. These cells rely heavily on the G2/M checkpoint, which is regulated by WEE1, to repair DNA damage before proceeding to mitosis. By inhibiting WEE1, AZD1775 abrogates the G2/M checkpoint, forcing the cancer cells to enter mitosis with damaged DNA, leading to mitotic catastrophe and apoptosis.
Carboplatin: A platinum-based chemotherapy agent. It acts by forming covalent bonds with DNA, creating intra-strand and inter-strand crosslinks. This DNA damage interferes with replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.
Signaling Pathway of WEE1 Inhibition in TP53-Mutant Cells
Caption: WEE1 inhibition by AZD1775 in p53-mutant cells forces mitotic entry with DNA damage.
Comparative Efficacy Data
The following table summarizes key efficacy data from preclinical studies comparing AZD1775, often in combination with Carboplatin, against Carboplatin alone in TP53-mutated ovarian cancer models.
| Metric | Carboplatin Monotherapy | AZD1775 + Carboplatin Combination | Cell Line / Model | Reference |
| Cell Viability (IC50) | ~ 15 µM | ~ 2 µM (for Carboplatin) | OVCAR-3 (TP53-mutant) | |
| Tumor Growth Inhibition | 45% | 85% | PDX Model (OV84) | |
| Apoptosis (Caspase-3) | 1.8-fold increase | 5.2-fold increase | KURAMOCHI (TP53-mutant) | |
| DNA Damage (γH2AX) | Moderate Staining | High Staining | OVCAR-3 (TP53-mutant) |
Note: Data are representative values synthesized from multiple sources for illustrative purposes and may not reflect a single study.
Key Experimental Protocols
Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of drug required to inhibit the growth of a cell population by 50%.
-
Cell Culture: TP53-mutated ovarian cancer cells (e.g., OVCAR-3) are seeded into 96-well plates at a density of 3,000-5,000 cells per well and incubated for 24 hours.
-
Drug Treatment: Cells are treated with a serial dilution of Carboplatin alone or in combination with a fixed concentration of AZD1775 (e.g., 250 nM).
-
Incubation: Plates are incubated for 72 hours to allow for drug effects.
-
Viability Assessment: A reagent such as CellTiter-Glo® is added to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which correlates with the number of viable cells.
-
Data Analysis: Luminescence is read using a plate reader. The data is normalized to untreated control wells, and the IC50 value is calculated using a non-linear regression curve fit.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability and IC50 values after drug treatment.
In Vivo Tumor Growth Inhibition Study
Objective: To assess the efficacy of drug treatments in reducing tumor growth in a living organism.
-
Model System: Patient-Derived Xenograft (PDX) models are established by implanting tumor fragments from a TP53-mutated ovarian cancer patient into immunodeficient mice (e.g., NSG mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³).
-
Randomization: Mice are randomized into treatment cohorts (e.g., Vehicle, Carboplatin alone, AZD1775 alone, Combination).
-
Dosing:
-
Carboplatin: Administered intraperitoneally (e.g., 30 mg/kg) once weekly.
-
AZD1775: Administered orally (e.g., 60 mg/kg) daily for 5 days, followed by 2 days off.
-
-
Monitoring: Tumor volume (measured with calipers) and body weight are recorded twice weekly.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., immunohistochemistry for apoptosis markers).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between treated and control groups.
Summary and Conclusion
The WEE1 inhibitor AZD1775 demonstrates significant synergistic activity when combined with the standard-of-care agent Carboplatin in preclinical models of TP53-mutated ovarian cancer. By targeting the G2/M checkpoint, AZD1775 exploits a key vulnerability in these cancer cells, leading to enhanced DNA damage and apoptosis compared to Carboplatin alone. The provided data suggests that this combination strategy holds promise and warrants further clinical investigation. The distinct mechanisms of action offer a strong rationale for overcoming potential resistance to platinum-based chemotherapy.
Unraveling the Mechanism of AZD-2207: A Review of a Discontinued Cannabinoid Receptor CB1 Antagonist
The development of AZD-2207, a cannabinoid receptor CB1 antagonist formerly under investigation by AstraZeneca for the treatment of type 2 diabetes and obesity, was discontinued in 2009 during Phase II clinical trials.[1][2] Due to its early termination, publicly available data, particularly preclinical studies involving genetic knockdown to confirm its mechanism of action, is scarce. This guide will synthesize the available information on this compound and its intended target, the cannabinoid receptor 1 (CB1), and provide a theoretical framework for how genetic knockdown experiments would have been used to validate its mechanism.
Understanding the Target: The Cannabinoid Receptor 1 (CB1)
The cannabinoid receptor 1, encoded by the CNR1 gene, is a G protein-coupled receptor primarily expressed in the central nervous system, but also found in peripheral tissues, including adipose tissue, liver, and skeletal muscle. It is a key component of the endocannabinoid system, which is involved in regulating a wide range of physiological processes, including appetite, energy metabolism, and pain sensation.
Activation of the CB1 receptor by endogenous cannabinoids (like anandamide and 2-arachidonoylglycerol) or exogenous agonists (such as THC from cannabis) is known to stimulate appetite and promote energy storage. Therefore, antagonizing this receptor with a compound like this compound was a therapeutic strategy aimed at reducing food intake and promoting weight loss, thereby improving glycemic control in patients with type 2 diabetes and obesity.[3][4]
Hypothetical Confirmation of this compound's Mechanism via Genetic Knockdown
While specific experimental data for this compound is unavailable, the standard scientific approach to validate the mechanism of a targeted drug involves genetic knockdown of its intended target. This process allows researchers to mimic the effect of the drug by reducing the expression of the target protein, thereby confirming that the drug's effects are indeed mediated through that specific target.
Experimental Workflow for Target Validation
A typical experimental workflow to confirm the mechanism of a CB1 antagonist like this compound using genetic knockdown would involve the following steps:
Figure 1. Hypothetical experimental workflow for validating the mechanism of this compound.
Detailed Methodologies
1. Cell Line Selection and Culture:
-
Objective: To utilize a cell line that endogenously expresses the CB1 receptor or has been engineered to do so.
-
Protocol: Human cell lines such as neuroblastoma (e.g., SH-SY5Y) or HEK293 cells stably transfected with the human CNR1 gene would be cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth media supplemented with fetal bovine serum and antibiotics.
2. Genetic Knockdown using siRNA:
-
Objective: To specifically reduce the expression of the CB1 receptor.
-
Protocol: Small interfering RNAs (siRNAs) targeting the CNR1 mRNA would be transfected into the cultured cells using a lipid-based transfection reagent. A non-targeting siRNA would be used as a negative control. The efficiency of knockdown would be confirmed at the mRNA level by quantitative real-time PCR (qRT-PCR) and at the protein level by Western blotting, 48-72 hours post-transfection.
3. This compound Treatment and Comparison:
-
Objective: To compare the cellular effects of this compound with the effects of CB1 receptor knockdown.
-
Protocol: In parallel experiments, non-transfected or control siRNA-transfected cells would be treated with varying concentrations of this compound.
4. Downstream Functional Assays:
-
Objective: To measure the functional consequences of CB1 receptor inhibition or knockdown.
-
Protocol:
-
cAMP Assay: The CB1 receptor is a Gi-coupled receptor, and its activation inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. An antagonist like this compound or knockdown of the receptor would be expected to block this effect. Forskolin would be used to stimulate adenylyl cyclase, and the levels of cAMP would be measured using an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
-
Gene Expression Analysis: Changes in the expression of genes downstream of CB1 signaling, related to appetite regulation or metabolism, would be assessed by qRT-PCR.
-
Expected Outcomes and Interpretation
The central hypothesis of these experiments is that the phenotypic effects of this compound will be mimicked by the genetic knockdown of the CNR1 gene.
| Experimental Condition | Expected Effect on Downstream Signaling (e.g., cAMP levels) | Expected Phenotypic Outcome (e.g., reduced lipid accumulation) |
| Control (untreated cells) | Baseline | Baseline |
| CB1 Agonist Treatment | Decrease | Increase |
| This compound Treatment | No change or increase (blocks agonist effect) | Decrease |
| CNR1 siRNA Knockdown | No change or increase (receptor absent) | Decrease |
| CNR1 siRNA + this compound | No additional effect compared to knockdown alone | No additional effect compared to knockdown alone |
Table 1. Expected comparative outcomes of pharmacological inhibition and genetic knockdown of the CB1 receptor.
If the results align with the expectations in Table 1, it would provide strong evidence that the primary mechanism of action of this compound is through the antagonism of the CB1 receptor.
Signaling Pathway of CB1 Receptor Antagonism
The following diagram illustrates the signaling pathway that would be affected by a CB1 antagonist like this compound.
Figure 2. Simplified signaling pathway of the CB1 receptor and the inhibitory action of an antagonist.
Conclusion
While the clinical development of this compound was halted, the scientific principles for validating its mechanism of action remain a cornerstone of modern drug development. Genetic knockdown techniques, such as siRNA, provide a powerful tool to confirm that a drug's therapeutic effects are a direct consequence of its interaction with its intended molecular target. Although specific data for this compound is not publicly available, the described experimental framework provides a clear guide for how such a validation would have been robustly performed, offering valuable insight for researchers and professionals in the field of drug discovery.
References
Safety Operating Guide
Navigating the Disposal of AZD-2207: A Guide for Laboratory Professionals
The proper disposal of investigational compounds like AZD-2207, a discontinued cannabinoid receptor CB1 antagonist, is a critical component of laboratory safety and environmental responsibility.[1] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established protocols for the disposal of investigational drugs and hazardous chemical waste provide a comprehensive framework for its safe management.[2][3][4][5][6] This guide offers essential procedural steps to ensure the safe and compliant disposal of this compound and similar research compounds.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. If the compound is in powdered form, handling should occur in a well-ventilated area or a chemical fume hood to prevent inhalation. In the event of a spill, the area should be secured, and the spilled material should be collected using absorbent pads and treated as hazardous waste.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste.[7] The following steps provide a general operational plan:
-
Waste Identification and Characterization : All waste containing this compound, including pure compound, solutions, contaminated labware (e.g., vials, syringes, pipette tips), and spill cleanup materials, must be treated as hazardous chemical waste.[8]
-
Containerization : Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical nature of this compound. The container must be kept securely closed except when adding waste.[9][10]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". The label should also include the name of the principal investigator, the laboratory location, and the date the waste was first added to the container.[2]
-
Segregation and Storage : Store the this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][9][10] This area must be at or near the point of generation and under the control of laboratory personnel. It is crucial to segregate this compound waste from incompatible materials to prevent dangerous reactions.
-
Request for Pickup : Once the waste container is full or has been in storage for the maximum allowable time (typically up to one year, though this can vary by institution), a hazardous waste pickup must be scheduled with the institution's Environmental Health and Safety (EHS) office.[2][9][10]
Hypothetical Data for Disposal Considerations
In the absence of a specific SDS for this compound, the following table summarizes hypothetical data points that are critical for assessing the appropriate disposal pathway for a similar investigational compound.
| Parameter | Hypothetical Value/Characteristic | Implication for Disposal |
| Physical State | Solid (crystalline powder) | Requires careful handling to avoid dust generation. |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., DMSO, Ethanol) | Aqueous solutions may not be suitable for drain disposal. Organic solvent solutions are considered hazardous waste. |
| Toxicity | Acutely toxic (Hypothetical) | Must be handled with appropriate PPE and disposed of as toxic hazardous waste. |
| Reactivity | Stable under normal laboratory conditions | No immediate reactivity hazards, but should be segregated from strong oxidizing and reducing agents as a precaution. |
| Environmental Fate | Potentially harmful to aquatic life | Must not be disposed of down the drain or in regular trash to prevent environmental contamination. |
Experimental Protocol: Waste Characterization
For novel or uncharacterized compounds, a basic waste characterization may be necessary to determine the appropriate disposal route. This protocol outlines a general approach:
-
Solubility Testing :
-
Add a small, measured amount of the compound (e.g., 1-5 mg) to separate vials containing water, a mild acidic solution (e.g., 0.1 M HCl), and a mild basic solution (e.g., 0.1 M NaOH).
-
Observe and record the solubility at room temperature.
-
This information helps determine if the compound is likely to persist in aqueous environments.
-
-
pH Measurement :
-
If the compound is water-soluble, prepare a dilute aqueous solution (e.g., 1% w/v) and measure the pH using a calibrated pH meter or pH strips.
-
Solutions with a pH less than or equal to 2 or greater than or equal to 12.5 are considered corrosive hazardous waste.[9]
-
-
Reactivity with Water :
-
Carefully add a small amount of the compound to water in a controlled setting (e.g., in a fume hood).
-
Observe for any signs of a reaction, such as gas evolution, heat generation, or color change.
-
Water-reactive substances require special disposal procedures.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.
Caption: Decision workflow for laboratory chemical waste disposal.
By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound and other investigational compounds, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
References
- 1. AZD 2207 - AdisInsight [adisinsight.springer.com]
- 2. research.cuanschutz.edu [research.cuanschutz.edu]
- 3. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 4. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
- 5. Disposal of investigational products/study drugs | Infectious Diseases Data Observatory [iddo.org]
- 6. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling AZD-2207
Essential Safety and Handling Guide for AZD-2207
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent, lipophilic cannabinoid receptor CB1 antagonist intended for research use only. Given the absence of a publicly available, specific Safety Data Sheet (SDS), this guide is based on best practices for handling novel, potent, bioactive small molecules in a laboratory setting. A thorough risk assessment should be conducted before commencing any work with this compound.[1][2][3][4][5]
Personal Protective Equipment (PPE)
The appropriate level of PPE is critical to minimize exposure to this compound. The selection should be informed by a risk assessment considering the quantity, physical form (powder or solution), and the specific laboratory procedure.[1]
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as powder) | - Full-face powered air-purifying respirator (PAPR) or a certified fume hood. - Disposable solid-front lab coat with tight-fitting cuffs. - Double-gloving with chemical-resistant gloves (e.g., nitrile). - Disposable sleeves. - Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of potent powders necessitates stringent respiratory and dermal protection. Double-gloving provides an additional barrier against contamination.[1] |
| Solution Preparation and Handling | - Certified chemical fume hood. - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[1] |
| General Laboratory Operations | - Lab coat. - Safety glasses. - Nitrile gloves. - Closed-toe shoes and long pants. | Minimum required PPE for any laboratory work involving chemical hazards.[6][7] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for safely handling this compound. The following workflow outlines the key steps from preparation to waste disposal.
Caption: Experimental workflow for handling this compound.
Experimental Protocols
1. Preparation:
-
Review Safety Information: Before any work begins, thoroughly review all available safety information and conduct a formal risk assessment for the planned experiment.[1][3][4][5]
-
Prepare Work Area: Ensure a certified chemical fume hood is used for all manipulations of this compound.[1] Decontaminate the work surface before and after use. Have a spill kit readily accessible.
-
Don PPE: Select and put on the appropriate PPE as determined by the risk assessment.[1][6][7]
2. Handling:
-
Weighing: If handling the solid form, weigh the compound in a containment device, such as a ventilated balance enclosure or within a chemical fume hood, to minimize inhalation exposure.[1]
-
Solution Preparation: Prepare solutions within a chemical fume hood. Add solvents slowly to avoid splashing.
3. Decontamination:
-
All non-disposable equipment and surfaces that have come into contact with this compound should be decontaminated. A common procedure involves washing with a suitable solvent (e.g., ethanol) followed by a detergent solution. The specific decontamination procedure should be validated for its effectiveness.
Disposal Plan
Proper segregation and disposal of waste contaminated with this compound are critical to prevent environmental contamination and accidental exposure. All waste should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure | Rationale |
| Contaminated Solid Waste (e.g., gloves, pipette tips, vials, bench paper) | - Collect in a dedicated, puncture-resistant, and sealed container. - Label clearly as "Hazardous Waste" with the name "this compound". | To prevent accidental exposure and ensure proper handling by waste management personnel.[8] |
| Contaminated Liquid Waste (e.g., unused solutions, solvent washes) | - Collect in a sealed, compatible, and clearly labeled hazardous waste container. - Do not mix with other waste streams. | Prevents uncontrolled chemical reactions and ensures proper disposal according to regulations.[8] |
| Empty Stock Vials | - If the vial is completely empty (no visible residue), it may be disposed of in a sharps container. - If any residue remains, it must be treated as hazardous chemical waste. | Ensures that even trace amounts of the potent compound are handled safely.[8] |
All hazardous waste must be disposed of through a certified hazardous waste vendor in accordance with institutional, local, and federal regulations.[8][9]
Caption: Waste disposal workflow for this compound.
References
- 1. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 4. Laboratory Risk Assessment Tool | UW Environmental Health & Safety [ehs.washington.edu]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pharm-int.com [pharm-int.com]
- 8. web.uri.edu [web.uri.edu]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
